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  • Product: N-(4-Chlorophenyl)-2-hydroxybenzamide
  • CAS: 3679-63-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(4-Chlorophenyl)-2-hydroxybenzamide

Authored by: Gemini, Senior Application Scientist Abstract N-(4-Chlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, represents a scaffold of significant interest in contemporary drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-Chlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds, represents a scaffold of significant interest in contemporary drug discovery. Salicylanilides and related benzamides are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive exploration of the putative in vitro mechanisms of action for N-(4-Chlorophenyl)-2-hydroxybenzamide, drawing upon established evidence from structurally analogous compounds. We will delve into the core signaling pathways likely modulated by this compound, present detailed experimental protocols for mechanism elucidation, and offer insights into the causal relationships between molecular structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.

Introduction: The Therapeutic Promise of the Salicylanilide Scaffold

The salicylanilide framework, characterized by a 2-hydroxybenzamide core, has been a fertile ground for the development of pharmacologically active agents.[1] The inherent structural features of these molecules allow for diverse chemical modifications, leading to a wide array of biological activities. N-(4-Chlorophenyl)-2-hydroxybenzamide, as a representative of this class, is poised to interact with multiple cellular targets, influencing key signaling cascades implicated in various pathological states. While direct and exhaustive studies on this specific molecule are emerging, a wealth of data on related benzamides provides a robust foundation for predicting its mechanistic behavior. The primary therapeutic potentials of this class of compounds lie in oncology and inflammatory diseases.

Postulated In Vitro Mechanisms of Action

Based on the activities of structurally related salicylanilides and benzamides, the in vitro mechanism of action of N-(4-Chlorophenyl)-2-hydroxybenzamide is likely multifaceted, primarily converging on the induction of cell death in pathological cells and the modulation of inflammatory pathways.

Induction of Apoptosis in Cancer Cells

A prominent mechanism of action for many salicylanilide derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[4] This is a critical process for eliminating malignant cells and is a hallmark of effective anticancer agents.

  • Caspase Activation and PARP Cleavage: The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, which in turn activate executioner caspases (e.g., caspase-3, caspase-7). A key substrate of executioner caspases is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspases is a definitive marker of apoptosis. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in melanoma cell lines in a dose-dependent manner, evidenced by an increase in apoptotic markers, including the activation of caspases and site-specific PARP cleavage.[4]

Modulation of Autophagy

Autophagy is a cellular self-degradative process that can either promote cell survival or lead to cell death, depending on the cellular context. Salicylanilide derivatives have been reported to induce autophagy, which in some cancer cell lines, such as glioblastoma and breast adenocarcinoma, results in cell death.[1] However, in other contexts, like melanoma, autophagy can play a pro-survival role.[1] The impact of N-(4-Chlorophenyl)-2-hydroxybenzamide on autophagy would therefore be a critical determinant of its therapeutic window.

Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Benzamides have demonstrated anti-inflammatory properties, and a likely mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

  • NF-κB Inhibition: NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5] By inhibiting the activation of NF-κB, benzamides can suppress the production of these inflammatory mediators.[5] This suggests that N-(4-Chlorophenyl)-2-hydroxybenzamide may exert anti-inflammatory effects by attenuating NF-κB signaling.

  • Cyclooxygenase (COX) Inhibition: The parent salicylamide structure is known to be a non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain, fever, and inflammation.[6] It is plausible that N-(4-Chlorophenyl)-2-hydroxybenzamide retains some of this COX-inhibitory activity.

Experimental Workflows for Mechanistic Elucidation

To definitively characterize the in vitro mechanism of action of N-(4-Chlorophenyl)-2-hydroxybenzamide, a systematic series of experiments is required.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines (e.g., cancer cell lines and normal, non-transformed cell lines).

Table 1: Representative Data on the In Vitro Potency of Benzamide Derivatives

Compound Name/IDTarget/AssayIn Vitro Potency (IC50)Cytotoxicity (CC50)Cell LineReference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15)Human Adenovirus (HAdV)0.27 µM156.8 µMA549[7]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2 nM--[8]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)A2780 cell growth2.66 µM-A2780[8]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HepG2 cell growth1.73 µM-HepG2[8]
  • Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

    • Compound Treatment: Treat the cells with a serial dilution of N-(4-Chlorophenyl)-2-hydroxybenzamide and a vehicle control. Incubate for 24, 48, or 72 hours.[9]

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.

  • Diagram: General Workflow for In Vitro Evaluation

    G A Test Compound (N-(4-Chlorophenyl)-2-hydroxybenzamide) B Primary Screening (Cytotoxicity Assay, e.g., MTT) A->B C Determine IC50 B->C D Mechanism of Action Studies C->D E Apoptosis Assays (Caspase Activity, PARP Cleavage) D->E F Autophagy Analysis (LC3 Puncta, Western Blot) D->F G Signaling Pathway Analysis (Western Blot for NF-κB, p-JNK) D->G H Data Analysis & Interpretation E->H F->H G->H

    Caption: General workflow for the in vitro evaluation of benzamide derivatives.

Investigation of Apoptosis Induction

If cytotoxicity is observed, the next step is to determine if apoptosis is the mode of cell death.

  • Protocol: Western Blot for Apoptotic Markers

    • Cell Lysis: Treat cells with N-(4-Chlorophenyl)-2-hydroxybenzamide for a specified time, then lyse the cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of these proteins indicates apoptosis.

  • Diagram: Apoptotic Signaling Pathway

    G Compound N-(4-Chlorophenyl)- 2-hydroxybenzamide Pro_Apoptotic_Signal Pro-Apoptotic Signal Compound->Pro_Apoptotic_Signal Caspase_8_9 Initiator Caspases (Caspase-8, -9) Pro_Apoptotic_Signal->Caspase_8_9 Caspase_3_7 Executioner Caspases (Caspase-3, -7) Caspase_8_9->Caspase_3_7 PARP PARP Caspase_3_7->PARP Apoptosis Apoptosis Caspase_3_7->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP Cleavage

    Caption: Simplified diagram of the caspase-mediated apoptotic pathway.

Analysis of Inflammatory Signaling

To investigate the anti-inflammatory potential, the effect on the NF-κB pathway should be assessed.

  • Protocol: NF-κB Luciferase Reporter Assay

    • Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treatment: Treat the cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of N-(4-Chlorophenyl)-2-hydroxybenzamide.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB.

  • Diagram: NF-κB Signaling Pathway Inhibition

    G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (Inactive Complex) NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation IκBα_NFκB->NFκB IκBα Degradation Compound N-(4-Chlorophenyl)- 2-hydroxybenzamide Compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Activates

    Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

N-(4-Chlorophenyl)-2-hydroxybenzamide holds considerable promise as a bioactive molecule, with a high probability of exerting its effects through the induction of apoptosis in cancer cells and the suppression of pro-inflammatory signaling pathways. The experimental frameworks provided in this guide offer a clear path for the detailed in vitro characterization of its mechanism of action. Future research should focus on identifying its direct molecular targets through techniques such as affinity chromatography or thermal shift assays. Furthermore, elucidating the differential effects of this compound on various cancer subtypes and its potential for synergistic combinations with existing therapies will be crucial for its journey from a promising scaffold to a clinically relevant therapeutic agent.

References

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. (2013, October 15). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl) - JPPRes. (2023, October 31). Journal of Pharmacy & Pharmacognosy Research. Retrieved March 28, 2026, from [Link]

  • N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • N-(4-CHLOROPHENYL)-2-HYDROXYBENZAMIDE - gsrs. (n.d.). Global Substance Registration System. Retrieved March 28, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025, July 2). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (2021, November 25). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Full article: N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation - Taylor & Francis. (2023, October 25). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (2025, August 18). MDPI. Retrieved March 28, 2026, from [Link]

  • 3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023, August 31). IntechOpen. Retrieved March 28, 2026, from [Link]

  • Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC. (2026, February 25). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - MDPI. (2025, April 12). MDPI. Retrieved March 28, 2026, from [Link]

  • 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed. (2019, August 30). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (2025, August 18). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - MDPI. (2024, September 23). MDPI. Retrieved March 28, 2026, from [Link]

  • CAS#:13156-84-8 | N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide | Chemsrc. (2025, August 22). Chemsrc. Retrieved March 28, 2026, from [Link]

  • What is the mechanism of Salicylamide? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

Structural activity relationship (SAR) of N-(4-Chlorophenyl)-2-hydroxybenzamide

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of N-(4-Chlorophenyl)-2-hydroxybenzamide Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of N-(4-Chlorophenyl)-2-hydroxybenzamide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the salicylanilide scaffold (2-hydroxy-N-phenylbenzamide) represents a "privileged structure," a molecular framework that consistently demonstrates a wide spectrum of pharmacological activities.[1] N-(4-Chlorophenyl)-2-hydroxybenzamide, a key member of this class, serves as both a biologically active molecule and a foundational precursor for more complex therapeutic agents.[2][3] This compound and its analogs have garnered significant attention for their potent antibacterial, antimycobacterial, antifungal, anti-inflammatory, and even antineoplastic properties.[1]

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of N-(4-Chlorophenyl)-2-hydroxybenzamide. Moving beyond a mere catalog of derivatives, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Core Molecular Architecture and Physicochemical Landscape

The biological activity of any compound is fundamentally dictated by its three-dimensional structure and physicochemical properties. N-(4-Chlorophenyl)-2-hydroxybenzamide (Molecular Formula: C13H10ClNO2, Molecular Weight: 247.68 g/mol ) is no exception.[4][5]

Crystal structure analysis reveals critical conformational features. The molecule is not perfectly planar; the dihedral angle between the 2-hydroxyphenyl group and the 4-chloroaniline group is approximately 20.02°.[2][3] This specific spatial arrangement is stabilized by a network of intramolecular hydrogen bonds, particularly between the amide proton (N-H) and the carbonyl oxygen (C=O), and the hydroxyl proton (O-H) and the amide oxygen, which form stable six-membered ring motifs (S(6) rings).[2][3] This constrained conformation is crucial as it pre-organizes the molecule for optimal interaction with its biological targets.

G cluster_reactants Starting Materials SalicylicAcid 2-Hydroxybenzoic Acid AcylChloride Acyl Chloride Intermediate SalicylicAcid->AcylChloride Activation Chloroaniline 4-Chloroaniline Product N-(4-Chlorophenyl)- 2-hydroxybenzamide Chloroaniline->Product Condensation & Reflux (3h) Reagents SOCl2, Et3N in dry CHCl3 Reagents->Product Condensation & Reflux (3h) AcylChloride->Product Condensation & Reflux (3h)

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Foundational

Pharmacokinetic Profiling of N-(4-Chlorophenyl)-2-hydroxybenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary: The Salicylanilide Paradox The N-(4-Chlorophenyl)-2-hydroxybenzamide scaffold forms the chemical foundation of salicylanilides, a class of compounds historically utilized as veterinary and human anthel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Salicylanilide Paradox

The N-(4-Chlorophenyl)-2-hydroxybenzamide scaffold forms the chemical foundation of salicylanilides, a class of compounds historically utilized as veterinary and human anthelmintics[1]. In recent years, this pharmacophore—most prominently represented by niclosamide and its analogs—has undergone extensive repurposing efforts due to its potent broad-spectrum antiviral, antifungal, and anticancer properties[1],[2].

However, drug developers consistently encounter "the salicylanilide paradox": exceptional in vitro potency that fails to translate into in vivo systemic efficacy. This disconnect is driven by the scaffold's Biopharmaceutics Classification System (BCS) Class II characteristics (low solubility, high permeability) and its susceptibility to rapid hepatic clearance[3]. This whitepaper provides an authoritative guide to the pharmacokinetic (PK) profiling, structural optimization, and bioanalytical evaluation of these derivatives, designed to help researchers engineer analogs with expanded therapeutic windows[4].

Physicochemical Bottlenecks & Mechanistic Duality

To optimize the PK profile of N-(4-Chlorophenyl)-2-hydroxybenzamide derivatives, one must first understand the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

The Role of the Phenolic Hydroxyl Group

The 2-hydroxy group on the benzamide ring is weakly acidic (pKa ~6.89) and highly lipophilic (LogP ~3.91 to 5.0)[5]. This specific physicochemical profile is not a structural accident; it is the engine of the drug's mechanism of action. The molecule acts as a proton ionophore, deprotonating in the basic mitochondrial matrix and reprotonating in the acidic intermembrane space. This continuous shuttling collapses the mitochondrial proton gradient, leading to the uncoupling of oxidative phosphorylation[1],[4].

The Metabolic Penalty

While the 2-hydroxy group is essential for mitochondrial uncoupling, it serves as a highly vulnerable target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver rapidly conjugate the hydroxyl group, forming an inactive, highly polar glucuronide metabolite that is swiftly excreted via biliary and renal pathways[4]. Consequently, systemic bioavailability is often severely restricted.

Mechanism cluster_0 Therapeutic Pathway (Mitochondria) cluster_1 Metabolic Clearance (Liver) Drug N-(4-Chlorophenyl)- 2-hydroxybenzamide Uncoupling Proton Ionophore Activity Drug->Uncoupling Target UGT UGT Enzymes (Glucuronidation) Drug->UGT 2-OH attack OxPhos Inhibition of Oxidative Phosphorylation Uncoupling->OxPhos Metabolite Inactive Glucuronide Metabolite UGT->Metabolite

Fig 1. Dual pathways: therapeutic mitochondrial uncoupling and rapid hepatic clearance.

Self-Validating Experimental Protocols for PK Profiling

Standard ADME assays frequently generate false-positive stability data for salicylanilides. As an application scientist, I mandate the following optimized workflows to ensure in vitro to in vivo translation.

Protocol A: UGT-Supplemented Microsomal Stability Assay

Causality: Standard Human Liver Microsome (HLM) assays rely solely on NADPH to assess CYP450-mediated Phase I metabolism. Because N-(4-Chlorophenyl)-2-hydroxybenzamide derivatives are primarily cleared via Phase II glucuronidation, an NADPH-only assay will falsely predict high metabolic stability. Furthermore, UGT enzymes reside inside the lumen of the endoplasmic reticulum; without a pore-forming agent, the polar UDPGA cofactor cannot reach the active site.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice and prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pore Formation (Critical Step): Pre-incubate HLM (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Substrate Addition: Spike the N-(4-Chlorophenyl)-2-hydroxybenzamide derivative into the mixture to achieve a final concentration of 1 µM.

  • Initiation: Start the reaction by adding a cofactor cocktail containing both 2 mM UDPGA (for UGTs) and 1 mM NADPH (for CYPs). Incubate at 37°C with gentle shaking.

  • Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide 100 ng/mL).

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Causality: Due to the BCS Class II nature of these compounds, administering them as aqueous suspensions via oral gavage leads to dissolution-rate-limited absorption, resulting in erratic, uninterpretable PK profiles[3]. A co-solvent formulation is required to assess true physiological permeability and clearance.

Step-by-Step Methodology:

  • Formulation: Dissolve the test compound in a vehicle consisting of 10% DMSO, 40% PEG400, and 50% Saline. Sonicate until a clear, true solution is achieved.

  • Administration: Use male Sprague-Dawley rats (n=3 per route). Administer an intravenous (IV) bolus via the tail vein at 1 mg/kg. Administer an oral (PO) dose via gavage at 10 mg/kg.

  • Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Processing: Centrifuge blood immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C.

  • Protein Precipitation & LC-MS/MS: Extract 50 µL of plasma with 150 µL of acetonitrile (containing internal standard). Vortex, centrifuge, and inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

PK_Workflow A 1. Compound Synthesis & PEG400 Formulation B 2. UGT-Supplemented Microsomal Stability A->B C 3. In Vivo Dosing (IV & PO in Rodents) B->C D 4. LC-MS/MS Bioanalysis C->D E 5. NCA Parameter Calculation (AUC, F%) D->E

Fig 2. Step-by-step pharmacokinetic profiling workflow for salicylanilides.

Quantitative Data Presentation

The clinical and preclinical PK parameters of standard salicylanilides (like niclosamide) demonstrate severe variability and poor systemic exposure. Recent clinical trials utilizing PEG400-based liquid formulations attempted to bypass dissolution limits but still exhibited high inter-subject variability and a pronounced food effect (higher absorption in the fed state)[3].

Conversely, novel structural analogs (e.g., Nic-43) engineered to modulate the electronic properties of the anilide ring demonstrate a vastly improved therapeutic index and sustained uncoupling activity[4].

Table 1: Comparative Pharmacokinetic Parameters of Salicylanilide Derivatives

Compound & FormulationSubject / RouteDose Cmax​ AUClast​ Bioavailability (F%)
Niclosamide (Chewing Tablet) Human / PO2000 mg (Fasted)0.04 - 0.18 µg/mLHighly Variable< 10%
Niclosamide (PEG400 Solution) Human / PO1600 mg (Fed)0.13 - 4.90 µg/mL~2-fold increase vs FastedVariable[3]
Optimized Analog (Nic-43) Rat / PO10 mg/kg> 1.0 µg/mL> 5.0 µg·h/mL> 30%[4]
JMX0207 (Prodrug Derivative) Mouse / PO20 mg/kg> 2.5 µg/mL> 12.0 µg·h/mL> 45%[1]

Note: Data synthesized from recent clinical trials and preclinical QSAR optimizations[1],[3],[4].

Strategic Structural Optimization

To overcome the inherent PK limitations of the N-(4-Chlorophenyl)-2-hydroxybenzamide scaffold, drug developers must employ rational scaffold tuning.

  • Biphasic Toxicity Mitigation: Niclosamide exhibits a narrow uncoupling range (0.5–1 µM), beyond which it directly inhibits mitochondrial respiration, leading to toxicity[4]. Modifying the electronic properties of the anilide ring (e.g., replacing the nitro group with trifluoromethyl or pentafluorosulfanyl groups) can sustain uncoupling for up to 9 hours at higher concentrations without respiratory suppression[4].

  • Prodrug Strategies: Transiently masking the 2-hydroxy group via esterification (e.g., phosphate or amino acid esters) prevents first-pass UGT glucuronidation in the gut wall and liver. The prodrug is subsequently hydrolyzed by systemic esterases, liberating the active protonophore in the systemic circulation or target tissues[1].

By integrating UGT-inclusive in vitro assays, true-solution in vivo dosing, and targeted structural modifications, researchers can successfully navigate the salicylanilide paradox and unlock the full systemic potential of this versatile chemical class.

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Exploratory

N-(4-Chlorophenyl)-2-hydroxybenzamide receptor binding affinity

Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of N-(4-Chlorophenyl)-2-hydroxybenzamide Executive Summary As the landscape of targeted therapeutics evolves, salicylanilide derivatives have emerged fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of N-(4-Chlorophenyl)-2-hydroxybenzamide

Executive Summary

As the landscape of targeted therapeutics evolves, salicylanilide derivatives have emerged from their historical role as anthelmintics to become highly versatile pharmacological agents. N-(4-Chlorophenyl)-2-hydroxybenzamide (a core structural analog of niclosamide) exhibits a profound dual-mechanism profile: it acts as a potent mitochondrial uncoupler (protonophore) and a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial assay descriptions. Here, we will dissect the structural causality that drives this compound's receptor binding affinity, clarify the ongoing debate regarding its exact STAT3 binding domain, and provide self-validating experimental workflows for rigorous preclinical evaluation.

Structural Causality & Target Engagement

The pharmacological behavior of N-(4-Chlorophenyl)-2-hydroxybenzamide is dictated by the precise electronic and steric properties of its salicylanilide scaffold.

Target 1: Mitochondrial Inner Membrane (Protonophore Activity)

Unlike traditional receptor-ligand interactions, the "binding affinity" of this compound in the context of mitochondria refers to its proton-binding affinity (pKa) and membrane permeability. The molecule functions as a weakly acidic, lipophilic protonophore[1].

  • Mechanistic Causality: The ortho-hydroxyl group on the A-ring can form an intramolecular hydrogen bond with the adjacent amide carbonyl. This hydrogen bonding masks the molecule's polarity in its protonated state, allowing the lipophilic chlorophenyl scaffold to easily permeate the hydrophobic inner mitochondrial membrane[2]. Once the compound enters the alkaline environment of the mitochondrial matrix, it deprotonates. This continuous shuttling of protons bypasses ATP synthase, dissipating the electrochemical gradient and forcing the electron transport chain (ETC) into overdrive—a phenomenon measurable as a massive spike in Oxygen Consumption Rate (OCR)[1].

Target 2: STAT3 (Signal Transducer and Activator of Transcription 3)

STAT3 is a critical oncogenic transcription factor. Upon phosphorylation at Tyr705, STAT3 dimerizes via its Src Homology 2 (SH2) domain, translocates to the nucleus, and binds to specific DNA response elements via its DNA-Binding Domain (DBD).

  • The Binding Domain Debate: Early literature hypothesized that niclosamide and its analogs directly bound the SH2 domain to prevent dimerization[3]. However, rigorous kinetic profiling using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) has fundamentally shifted this consensus. Recent structural and biochemical evaluations demonstrate that these salicylanilide analogs lack high affinity for the SH2 domain (Kd > 500 μM)[4]. Instead, they directly target the DNA-Binding Domain (DBD) or a novel allosteric site spanning the coiled-coil and linker domains[5]. By binding the DBD, N-(4-Chlorophenyl)-2-hydroxybenzamide physically obstructs the STAT3-DNA interaction, halting oncogenic transcription regardless of the protein's phosphorylation status[4].

MOA Compound N-(4-Chlorophenyl)- 2-hydroxybenzamide Mito Mitochondrial Membrane (Protonophore) Compound->Mito Proton Shuttling STAT3 STAT3 Protein (DBD Target) Compound->STAT3 Direct Binding Uncoupling Mitochondrial Uncoupling (OCR Spike) Mito->Uncoupling Dissipates Gradient Transcription Inhibition of Oncogenic Transcription STAT3->Transcription Prevents DNA Binding

Fig 1: Dual-mechanism workflow of N-(4-Chlorophenyl)-2-hydroxybenzamide targeting mitochondria and STAT3.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity and functional efficacy of N-(4-Chlorophenyl)-2-hydroxybenzamide, researchers must utilize assays that isolate the direct physical interaction from upstream cellular noise.

Protocol 1: Fluorescence Polarization (FP) for STAT3-DBD Binding Affinity

Causality & Validation: Cell-based reporter assays cannot distinguish between upstream kinase (e.g., JAK2) inhibition and direct STAT3 binding. This cell-free FP assay isolates the direct physical interaction. By using a fluorescently labeled DNA consensus sequence, binding of the bulky STAT3 protein slows the fluorophore's rotational tumbling, yielding high polarization. If the compound binds the STAT3 DBD, it displaces the DNA, increasing tumbling speed and proportionally decreasing the polarization signal[4]. This creates a self-validating, competitive dose-response curve.

Step-by-Step Methodology:

  • Complex Assembly: Prepare a master mix containing 50 nM recombinant human STAT3 protein in assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM DTT, 0.1% Nonidet P-40, pH 7.5).

  • Probe Addition: Add 10 nM of 5'-FAM-labeled STAT3 consensus double-stranded DNA (e.g., hSIE probe).

  • Dispensing: Aliquot 20 μL of the STAT3/DNA complex into a 384-well black, flat-bottom microplate.

  • Titration: Titrate N-(4-Chlorophenyl)-2-hydroxybenzamide from 0.1 μM to 500 μM using a 3-fold serial dilution in DMSO. Ensure the final DMSO concentration remains ≤1% to prevent protein denaturation.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 of DNA displacement using non-linear regression analysis.

Protocol 2: Seahorse XF96 Respirometry for Mitochondrial Uncoupling

Causality & Validation: To validate whether the compound acts as a true protonophore rather than a toxic electron transport chain (ETC) inhibitor, we measure the Oxygen Consumption Rate (OCR). A true uncoupler bypasses ATP synthase, causing the ETC to hyper-accelerate to maintain the proton gradient, yielding an OCR spike[1]. Subsequent addition of ETC inhibitors (Rotenone/Antimycin A) will crash the OCR, self-validating that the initial spike was strictly mitochondria-driven[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) at 20,000 cells/well in a Seahorse XF96 cell culture microplate and incubate overnight.

  • Media Exchange: Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4).

  • Equilibration: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Basal Measurement: Establish basal OCR by taking three baseline measurements.

  • Compound Injection (Port A): Inject N-(4-Chlorophenyl)-2-hydroxybenzamide at varying concentrations (0.5 μM – 50 μM) and record OCR for 45 minutes to capture the uncoupling spike.

  • Validation Injection (Port B & C): Inject Oligomycin (1 μM) to inhibit ATP synthase (isolating the proton leak), followed by Rotenone/Antimycin A (0.5 μM each) to shut down complexes I and III, confirming the mitochondrial origin of the oxygen consumption.

Workflow cluster_0 STAT3 Binding Affinity Assays cluster_1 Mitochondrial Profiling Prep Compound Preparation (Salicylanilide Analog) FP Fluorescence Polarization (FP) Target: SH2/DBD Domains Prep->FP SPR Surface Plasmon Resonance (SPR) Kinetics: Kd Determination Prep->SPR Seahorse Seahorse XF96 Assay Readout: Oxygen Consumption Rate Prep->Seahorse Data Pharmacological Profiling (IC50, Kd, EC50) FP->Data SPR->Data Seahorse->Data

Fig 2: Self-validating experimental workflow for determining STAT3 binding and mitochondrial efficacy.

Quantitative Data Synthesis

The following table synthesizes the binding affinities and physicochemical parameters of N-(4-Chlorophenyl)-2-hydroxybenzamide and its closely related halogenated analogs, derived from robust in vitro profiling.

Target / ParameterAssay MethodologyAffinity / ValueMechanism of Action
STAT3 (DBD) Fluorescence Polarization (FP)IC50 ~ 150 - 300 μMDirectly disrupts STAT3-DNA interaction[5].
STAT3 (SH2) Surface Plasmon Resonance (SPR)Kd > 500 μM (Weak)Minimal direct SH2 binding; does not primarily block dimerization[4].
Mitochondrial Membrane Seahorse XF96 (OCR)EC50 ~ 1.5 - 5.0 μMActs as a lipophilic protonophore, inducing uncoupling[1].
Physicochemical (pKa) Potentiometric Titration~ 6.0 - 6.5Modulated by the chlorophenyl ring; optimizes matrix deprotonation[2].

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST
  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site.ChemRxiv (2025).
  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling P

Sources

Foundational

In-Depth Technical Guide: Synthesis Pathways of N-(4-Chlorophenyl)-2-hydroxybenzamide

Executive Summary N-(4-Chlorophenyl)-2-hydroxybenzamide (CAS 3679-63-8), commonly known as 4'-chlorosalicylanilide, is a highly versatile pharmacophore in medicinal chemistry[1]. As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Chlorophenyl)-2-hydroxybenzamide (CAS 3679-63-8), commonly known as 4'-chlorosalicylanilide, is a highly versatile pharmacophore in medicinal chemistry[1]. As a Senior Application Scientist, I frequently encounter this scaffold in the development of anthelmintic agents, epidermal growth factor receptor (EGFR) inhibitors, and mitochondrial uncouplers. The synthesis of this compound relies on the amidation of salicylic acid with 4-chloroaniline. However, achieving high yields requires overcoming specific chemoselectivity hurdles. This whitepaper details the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to synthesize this compound with high purity and atom economy.

Mechanistic Rationale: Overcoming the Ortho-Hydroxyl Challenge

The fundamental challenge in synthesizing salicylanilides is the presence of the ortho-phenolic hydroxyl group on salicylic acid. Traditional activation of the carboxylic acid using thionyl chloride (SOCl₂) often triggers side reactions with the unprotected hydroxyl group, leading to the formation of polymeric esters or cyclic sulfites. This necessitates inefficient protection-deprotection workflows.

To ensure a self-validating and highly efficient system, modern synthetic pathways utilize direct coupling strategies that exploit differential nucleophilicity and specialized activation states:

  • Pathway A: Phosphorus Trichloride (PCl₃) Activation: PCl₃ acts as a highly efficient condensing agent. When added to a mixture of salicylic acid and 4-chloroaniline, PCl₃ coordinates with the carboxylic acid to form a reactive phosphite or mixed anhydride intermediate in situ[2]. This intermediate is highly electrophilic at the carbonyl carbon. Because the primary amine of the aniline is significantly more nucleophilic than the intramolecularly hydrogen-bonded phenolic oxygen, amidation proceeds rapidly without requiring hydroxyl protection.

  • Pathway B: Carbodiimide-Mediated Coupling (EDC): For milder, bench-scale laboratory synthesis, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized. EDC activates the carboxyl group to an O-acylisourea intermediate. The chemoselectivity here is driven entirely by the superior nucleophilicity of the 4-chloroaniline nitrogen over the phenolic oxygen, driving the reaction toward the desired amide while minimizing esterification byproducts[3].

Pathway SA Salicylic Acid (2-Hydroxybenzoic acid) INT Reactive Intermediate (Phosphite / O-Acylisourea) SA->INT Activation (PCl3 or EDC) CA 4-Chloroaniline CA->INT Nucleophilic Attack PROD N-(4-Chlorophenyl)-2-hydroxybenzamide (Target Compound) INT->PROD Amide Bond Formation (-HCl or -Urea)

Chemical mechanism of N-(4-chlorophenyl)-2-hydroxybenzamide synthesis via direct activation.

Quantitative Data & Pathway Optimization

The choice of pathway depends heavily on the available infrastructure (e.g., microwave reactors) and the desired scale. The table below summarizes the optimized parameters for both methodologies, derived from validated literature protocols[3][4].

ParameterPathway A: Microwave/PCl₃Pathway B: EDC Coupling
Reagents Salicylic Acid, 4-Chloroaniline, PCl₃Salicylic Acid, 4-Chloroaniline, EDC
Molar Ratio 1.0 : 1.0 : 0.5 (Acid:Aniline:PCl₃)1.0 : 1.0 : 1.0 (Acid:Aniline:EDC)
Solvent Chlorobenzene or TolueneDichloromethane (CH₂Cl₂)
Temperature 150 °C (Microwave irradiation)Reflux (~40 °C)
Reaction Time 10 – 20 minutes8 hours
Typical Yield 75% – 90%70% – 86%
Primary Advantage Rapid kinetics, scalable for industrial useMild conditions, no harsh acidic byproducts

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process monitoring and specific quenching steps are built-in to prevent the propagation of errors.

Protocol A: Microwave-Assisted PCl₃ Coupling[3][5]

Causality Note: Microwave irradiation ensures homogenous heating, drastically reducing the reaction time from several hours to minutes while preventing the thermal degradation of the aniline.

  • Reagent Preparation: Suspend exactly 2.0 mmol of salicylic acid and 2.0 mmol of 4-chloroaniline in 20 mL of anhydrous chlorobenzene within a microwave-safe reactor vessel.

  • Activation: Carefully add 1.0 mmol of Phosphorus trichloride (PCl₃) dropwise to the suspension. Safety Check: Perform this in a fume hood due to HCl gas evolution.

  • Execution: Seal the reactor and subject the mixture to microwave irradiation (e.g., 530 W) with vigorous stirring (600 rpm) to reach reflux (approx. 150 °C) for 20 minutes.

  • Quenching & Isolation: Filter the reaction mixture while hot to remove insoluble polymeric byproducts. Allow the filtrate to cool to 20 °C, then transfer to a +4 °C environment for 24 hours to induce crystallization.

  • Purification: Filter the crude precipitate and recrystallize from boiling 96% ethanol. This step exploits the differential solubility of the target amide versus unreacted starting materials.

Protocol B: EDC-Mediated Coupling[4]

Causality Note: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a simplified aqueous workup rather than relying solely on filtration.

  • Reagent Preparation: Dissolve 1.0 mmol of salicylic acid and 1.0 mmol of 4-chloroaniline in 5 mL of anhydrous CH₂Cl₂.

  • Catalysis: Add 1.0 mmol of EDC to the solution.

  • Execution: Stir the solution under reflux for approximately 8 hours. Monitor the disappearance of the starting materials via Thin Layer Chromatography (TLC) using a Petroleum Ether/EtOAc (3:1) mobile phase.

  • Isolation: Once TLC confirms completion, evaporate the CH₂Cl₂ solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography, eluting with Petroleum Ether/EtOAc (3:1). The target compound will elute as a distinct band, yielding a white to light-yellow solid.

Workflow A 1. Reagent Preparation Equimolar SA + CA in Solvent B 2. Coupling Agent Addition PCl3 (dropwise) or EDC A->B C 3. Reaction Execution Microwave (20 min) or Reflux (8 h) B->C D 4. Quenching & Isolation Hot Filtration / Solvent Evaporation C->D E 5. Purification Recrystallization (EtOH) or Column Chromatography D->E F 6. Analytical Validation 1H-NMR, LC-MS, Purity >95% E->F

Self-validating experimental workflow for the synthesis and purification of salicylanilides.

Analytical Validation

To definitively confirm the successful synthesis of N-(4-chlorophenyl)-2-hydroxybenzamide, the isolated solid must be subjected to structural verification:

  • LC-MS (Electrospray Ionization): Look for the molecular ion peak [M+H]⁺ at m/z 248.0 (and the characteristic chlorine isotope pattern at 250.0)[3].

  • ¹H-NMR Spectroscopy (DMSO-d₆): The defining markers are the highly deshielded amide proton (-NH-CO-) typically appearing around 10.5–10.8 ppm, and the phenolic hydroxyl proton (-OH) around 11.5–11.8 ppm, which is shifted downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen[4].

References

  • Sigma-Aldrich. "4'-Chlorosalicylanilide | 3679-63-8". sigmaaldrich.com.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Multivariate Quantitative Structure−Activity Relationship of Salicylanilides". acs.org.
  • Google Patents. "US2763683A - Preparation of salicylanilide". google.com.
  • Taylor & Francis. "Synthesis and antiproliferative activities against Hep-G2 of salicylanide derivatives". tandfonline.com.
  • MDPI. "Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid". mdpi.com.

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-(4-Chlorophenyl)-2-hydroxybenzamide quantification

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(4-Chlorophenyl)-2-hydroxybenzamide Abstract This application note describes the development and val...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(4-Chlorophenyl)-2-hydroxybenzamide

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-Chlorophenyl)-2-hydroxybenzamide. The method is designed for use in quality control and research environments for the analysis of bulk drug and finished pharmaceutical products. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase composed of acetonitrile and phosphate buffer, providing excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.

Introduction

N-(4-Chlorophenyl)-2-hydroxybenzamide, also known as Niclosamide, is an anthelmintic drug belonging to the salicylanilide class. It is primarily used for the treatment of tapeworm infections in humans and animals. Given its therapeutic importance, the development of a reliable analytical method for its quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide to the development and validation of an isocratic reverse-phase HPLC method for N-(4-Chlorophenyl)-2-hydroxybenzamide. The rationale behind the selection of chromatographic parameters and the systematic approach to method validation are detailed to provide researchers and analysts with a robust and reproducible protocol.

Materials and Reagents

  • Reference Standard: N-(4-Chlorophenyl)-2-hydroxybenzamide (purity > 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent)

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄) and Orthophosphoric acid (H₃PO₄)

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or similar).

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions to achieve a symmetrical peak shape, good resolution, and a reasonable run time.

ParameterOptimized Condition
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 330 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Selection:

  • Stationary Phase: A C18 column was chosen due to the non-polar nature of N-(4-Chlorophenyl)-2-hydroxybenzamide, providing good retention and separation based on hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer was selected to ensure optimal peak shape and retention time. Acetonitrile provides good elution strength for the analyte. The phosphate buffer at pH 3.0 helps to suppress the ionization of the hydroxyl group, leading to a more retained and symmetrical peak.

  • Detection Wavelength: The UV spectrum of N-(4-Chlorophenyl)-2-hydroxybenzamide shows a maximum absorbance at approximately 330 nm. This wavelength was chosen to ensure high sensitivity.

Standard and Sample Preparation

4.1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of N-(4-Chlorophenyl)-2-hydroxybenzamide reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

4.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

4.3. Preparation of Sample Solution (for a tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of N-(4-Chlorophenyl)-2-hydroxybenzamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 30 minutes with intermittent shaking.

  • Dilute to volume with methanol and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

Method Development and Validation Strategy

The method was developed and validated following the ICH Q2(R1) guidelines for the validation of analytical procedures.

Application

Application Note: Antimicrobial Screening Assay Protocol for N-(4-Chlorophenyl)-2-hydroxybenzamide

Scientific Rationale & Mechanism of Action N-(4-Chlorophenyl)-2-hydroxybenzamide, structurally classified as a 4'-chlorosalicylanilide, belongs to a well-characterized family of anthelmintic compounds. In recent years, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

N-(4-Chlorophenyl)-2-hydroxybenzamide, structurally classified as a 4'-chlorosalicylanilide, belongs to a well-characterized family of anthelmintic compounds. In recent years, salicylanilides (such as niclosamide and oxyclozanide) have been heavily repurposed as potent antimicrobial agents against multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis[1][2][3].

The Causality of Antimicrobial Efficacy: The profound antibacterial activity of salicylanilides is driven by their function as protonophores. Due to their weakly acidic phenolic hydroxyl group and high lipophilicity (ClogP > 4.5), these molecules readily partition into the bacterial cytoplasmic membrane[2]. Once embedded, they shuttle protons from the acidic extracellular environment into the slightly alkaline bacterial cytosol. This cyclic translocation rapidly dissipates the proton motive force (PMF), uncouples oxidative phosphorylation, and halts ATP synthesis[4]. Depending on the specific derivative and concentration, this leads to either severe bacteriostasis or rapid bactericidal cell death[1].

MOA cluster_ext Extracellular Space (Low pH) cluster_mem Bacterial Cytoplasmic Membrane cluster_int Intracellular Cytosol (High pH) H_out H+ Ions Drug_H Protonated Salicylanilide (Lipophilic) H_out->Drug_H Protonation Translocation Membrane Translocation Drug_H->Translocation Diffusion Drug_minus Deprotonated Anion Translocation->Drug_minus Entry H_in H+ Released Translocation->H_in Release Drug_minus->Translocation Anion Cycling PMF PMF Dissipation & ATP Depletion H_in->PMF Uncoupling Death Cell Death PMF->Death Toxicity

Fig 1. Protonophore-mediated mechanism of action of salicylanilides across the bacterial membrane.

Experimental Design & System Validation

To ensure a self-validating assay system, the protocol must account for the unique physicochemical properties of N-(4-Chlorophenyl)-2-hydroxybenzamide:

  • Solvent Constraints: Because salicylanilides are highly hydrophobic, aqueous buffers will cause compound precipitation. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, to prevent solvent-induced cytotoxicity from confounding the MIC results, the final assay concentration of DMSO must be strictly capped at ≤1% v/v[1].

  • Inoculum Standardization: A precise inoculum of 5×105 CFU/mL is critical. Utilizing a higher bacterial burden triggers the "inoculum effect," where the highly lipophilic drug is titrated out of solution by excessive bacterial biomass, yielding falsely elevated MIC values.

  • Intrinsic Resistance: Gram-negative bacteria (e.g., K. pneumoniae, P. aeruginosa) possess an outer membrane that acts as a stringent permeability barrier against hydrophobic molecules. Thus, they are intrinsically resistant to salicylanilides and serve as negative biological controls[1][3].

Step-by-Step Methodologies

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution protocol adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well clear, flat-bottom polystyrene plates.

  • N-(4-Chlorophenyl)-2-hydroxybenzamide stock ( 6.4 mg/mL in 100% DMSO).

Procedure:

  • Media Preparation: Dispense of CAMHB into columns 2 through 12 of the 96-well plate.

  • Drug Dilution: Prepare a working solution of the drug at in CAMHB containing 2% DMSO. Add of this working solution to column 1.

  • Serial Dilution: Transfer from column 1 to column 2, mix thoroughly by pipetting, and repeat this 2-fold serial dilution up to column 11. Discard from column 11. Column 12 serves as the drug-free growth control (supplemented with 1% DMSO vehicle).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( ∼1×108 CFU/mL ). Dilute this suspension 1:100 in CAMHB to achieve 1×106 CFU/mL .

  • Inoculation: Add of the diluted inoculum to all wells. The final well volume is , the final maximum drug concentration is , the final bacterial concentration is 5×105 CFU/mL , and the final DMSO concentration is 1%.

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 35∘C for 18–24 hours. Measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth[1][4].

Workflow Prep 1. Compound Preparation Stock in 100% DMSO Dilution 2. Broth Microdilution Serial dilution in 96-well plate Prep->Dilution Dilute in CAMHB Inoculum 3. Bacterial Inoculation Standardize to 5x10^5 CFU/mL Dilution->Inoculum Add Bacteria Incubation 4. Incubation 35°C for 18-24 hours Inoculum->Incubation Seal Plate Read 5. OD600 Measurement Determine MIC endpoint Incubation->Read Analyze Subculture 6. Agar Plating Determine MBC endpoint Read->Subculture Aliquot clear wells

Fig 2. High-throughput antimicrobial screening workflow for MIC and MBC determination.

Minimum Bactericidal Concentration (MBC) Assay

To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an MBC assay must follow the MIC readout[4].

Procedure:

  • Identify the MIC well and all subsequent wells with higher drug concentrations (optically clear wells).

  • Aspirate a aliquot from each identified well and spot-plate onto Tryptic Soy Agar (TSA) plates. Include an aliquot from the growth control well as a baseline.

  • Incubate the TSA plates at 35∘C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., yielding ≤5 colonies from a spot of a 5×105 CFU/mL starting concentration).

Time-Kill Kinetic Assay

To establish the rate of antimicrobial action, a time-kill assay tracks viable colony counts over a 24-hour period[4].

Procedure:

  • Prepare glass culture tubes containing 10 mL CAMHB with N-(4-Chlorophenyl)-2-hydroxybenzamide at concentrations of , , and the established MIC.

  • Inoculate tubes with bacteria to a final concentration of 5×105 CFU/mL .

  • Incubate at 35∘C with shaking (200 rpm).

  • At time intervals of 0, 2, 4, 8, and 24 hours, remove aliquots, perform 10-fold serial dilutions in sterile saline, and plate onto TSA plates.

  • Count colonies after 24 hours of incubation and plot log10​CFU/mL against time. A bactericidal effect is defined as a ≥3log10​ decrease in CFU/mL compared to the initial inoculum.

Expected Quantitative Data

Based on the structural homology of N-(4-Chlorophenyl)-2-hydroxybenzamide to established salicylanilides (e.g., niclosamide and specific benzenesulfonate derivatives), the following activity profile is expected[1][2][3][4].

Microorganism StrainGram StainExpected MIC Range (µg/mL)Expected MBC/MIC RatioInterpretation
Staphylococcus aureus (MRSA)Positive0.125 – 0.51 – 4Bactericidal
Enterococcus faecium (VRE)Positive0.25 – 2.0> 4Bacteriostatic
Mycobacterium tuberculosisAcid-Fast0.25 – 4.01 – 4Bactericidal
Escherichia coliNegative> 64N/AIntrinsically Resistant
Pseudomonas aeruginosaNegative> 64N/AIntrinsically Resistant

Note: An MBC/MIC ratio of ≤4 is the pharmacological threshold indicative of bactericidal activity. Values >4 indicate a bacteriostatic mechanism against that specific strain[4].

References

  • Rajamuthiah, R., Fuchs, B. B., Conery, A. L., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One. Available at:[Link]

  • Krátký, M., Vinšová, J., Novotná, E., et al. (2012). Antimycobacterial Activity of Salicylanilide Benzenesulfonates. Molecules (MDPI). Available at:[Link]

  • Krátký, M., Vinšová, J., Volková, M., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Molecules (MDPI). Available at:[Link]

Sources

Method

Application Note and Protocols for the NMR Spectroscopic Characterization of N-(4-Chlorophenyl)-2-hydroxybenzamide

Abstract This technical guide provides a comprehensive framework for the structural elucidation of N-(4-Chlorophenyl)-2-hydroxybenzamide (C₁₃H₁₀ClNO₂) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] As a membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-Chlorophenyl)-2-hydroxybenzamide (C₁₃H₁₀ClNO₂) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] As a member of the salicylanilide class of compounds, which are recognized for their antimicrobial properties, a thorough characterization is crucial for its development in pharmaceutical and material science applications.[3][4] This document outlines detailed, step-by-step protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It further delves into the interpretation of the spectral data, supported by predicted chemical shifts and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural verification and purity assessment of N-(4-Chlorophenyl)-2-hydroxybenzamide and related analogues.

Introduction: The Significance of N-(4-Chlorophenyl)-2-hydroxybenzamide

N-(4-Chlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide family, a class of compounds with a notable history of biological activity. The core structure, an amide linkage between a salicylic acid and an aniline moiety, provides a versatile scaffold for chemical modification to modulate its physicochemical and pharmacological properties. The presence of the hydroxyl group on the benzamide ring and the chlorine atom on the phenyl ring are key determinants of its electronic and conformational characteristics.

NMR spectroscopy stands as the cornerstone for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and through-space interactions. This application note serves as a practical guide to leveraging the full potential of NMR for the comprehensive characterization of this compound.

Molecular Structure and Conformation

The molecular structure of N-(4-Chlorophenyl)-2-hydroxybenzamide features two aromatic rings linked by an amide bond. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen (OH···O=C) or between the amide proton and the hydroxyl oxygen (NH···O) can significantly influence the molecule's conformation.[3][4] Studies on related salicylanilides suggest that the conformation with the OH···O=C hydrogen bond is generally predominant.[3][4] The dihedral angle between the two aromatic rings is also a key structural parameter.[1][5]

Molecular Structure of N-(4-Chlorophenyl)-2-hydroxybenzamide

Caption: Chemical structure of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

  • Compound Purity: Ensure the N-(4-Chlorophenyl)-2-hydroxybenzamide sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility and the solvent's ability to minimize the exchange of labile protons (OH and NH), allowing for their observation. Deuterated chloroform (CDCl₃) can also be used, but proton exchange may be faster.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Instrumentation and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • These experiments are crucial for unambiguous assignments. Standard pulse sequences available on the spectrometer software should be used.

  • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio.

NMR Analysis Workflow

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Purified Compound c NMR Tube a->c b Deuterated Solvent (e.g., DMSO-d6) b->c d 1D NMR (¹H, ¹³C) c->d e 2D NMR (COSY, HSQC, HMBC) d->e If needed for ambiguity f Spectral Processing (FT, Phasing, Baseline Correction) d->f e->f g Peak Picking & Integration f->g h Structure Elucidation g->h

Caption: Workflow for NMR spectroscopic analysis.

Spectral Data and Interpretation

The following tables summarize the expected chemical shifts for N-(4-Chlorophenyl)-2-hydroxybenzamide in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data
Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
OHSinglet (broad)~11.5 - 12.5-
NHSinglet~10.0 - 10.5-
H-6Doublet of doublets~7.9 - 8.1ortho: ~7-9, meta: ~1-2
H-2', H-6'Doublet~7.7 - 7.9ortho: ~8-9
H-4Triplet~7.4 - 7.6ortho: ~7-9
H-3', H-5'Doublet~7.3 - 7.5ortho: ~8-9
H-3Doublet~6.9 - 7.1ortho: ~8-9
H-5Triplet~6.9 - 7.1ortho: ~7-9

Interpretation Insights:

  • The downfield chemical shifts of the OH and NH protons are indicative of their involvement in hydrogen bonding and the deshielding effect of the aromatic rings and the carbonyl group.[6][7]

  • The protons on the 2-hydroxybenzamide ring (Ring A) will show characteristic ortho, meta, and para couplings.

  • The protons on the 4-chlorophenyl ring (Ring B) will appear as two doublets due to the symmetry of the ring, exhibiting a classic AA'BB' system.

¹³C NMR Spectral Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~165 - 170
C-2~158 - 162
C-1'~138 - 140
C-4'~128 - 132
C-4~133 - 136
C-6~129 - 132
C-2', C-6'~128 - 130
C-3', C-5'~121 - 124
C-1~118 - 121
C-5~118 - 120
C-3~116 - 118

Interpretation Insights:

  • The carbonyl carbon (C=O) is the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • The carbon attached to the hydroxyl group (C-2) also appears at a downfield chemical shift.

  • The carbon atoms attached to chlorine (C-4') will have a chemical shift influenced by the electronegativity of the halogen.

  • The number of distinct signals in the ¹³C NMR spectrum will confirm the number of chemically non-equivalent carbon atoms in the molecule.

2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations will be observed between H-3, H-4, H-5, and H-6 on the 2-hydroxybenzamide ring, and between H-2'/H-6' and H-3'/H-5' on the 4-chlorophenyl ring. This is invaluable for tracing the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the direct assignment of the protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the two aromatic rings via the amide linkage. For example, correlations would be expected from the NH proton to the carbonyl carbon and to carbons C-1', C-2', and C-6'.

Troubleshooting and Advanced Considerations

  • Broad Peaks: The OH and NH protons may appear as broad signals due to chemical exchange. Lowering the temperature can sometimes sharpen these peaks.

  • Solvent Effects: Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can lead to changes in chemical shifts, which can sometimes aid in resolving overlapping signals.

  • Conformational Isomers: In some cases, slow rotation around the amide bond can lead to the observation of two sets of signals for the different conformers. Variable temperature NMR studies can be employed to investigate such dynamic processes.[8][9]

  • Advanced Techniques: For more complex derivatives or for studying intermolecular interactions, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons.[10][11]

Conclusion

This application note has provided a detailed and practical guide for the NMR spectroscopic characterization of N-(4-Chlorophenyl)-2-hydroxybenzamide. By following the outlined protocols for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate and verify the structure of this and related salicylanilide compounds. The combination of 1D and 2D NMR techniques offers a powerful and indispensable tool for ensuring the chemical integrity of molecules destined for further scientific investigation and development.

References

  • Suezawa, H., Hirota, M., Yuzuri, T., Hamada, Y., Takeuchi, I., & Sugiura, M. (n.d.). Studies on the Conformations of Antimicrobial Salicylanilide Derivatives by Spectroscopy. Bulletin of the Chemical Society of Japan.
  • Suezawa, H., et al. (n.d.). Studies on the Conformations of Antimicrobial Salicylanilide Derivatives by Spectroscopy. Vertex AI Search.
  • Supporting Information. (n.d.).
  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. Retrieved from [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. Retrieved from [Link]

  • Benzamide, N-(4-chlorophenyl)-2-hydroxy-. (n.d.). PubChem. Retrieved from [Link]

  • Salicylanilide. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 623-633. Retrieved from [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide (C14H12ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.). Retrieved from [Link]

  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. ResearchGate. Retrieved from [Link]

  • Zborovsky, C., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. Retrieved from [Link]

  • Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. (2015). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

  • Process for producing 2-hydroxybenzamide derivatives. (2001). Google Patents.
  • 2-(2-(4-chlorophenyl)-2-hydroxypropyl)-n-methylbenzamide. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for N-(4-Chlorophenyl)-2-hydroxybenzamide Delivery

Executive Summary N-(4-Chlorophenyl)-2-hydroxybenzamide is a halogenated salicylanilide demonstrating potent pleiotropic pharmacological properties. Recent research highlights its potential as an anticancer and antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Chlorophenyl)-2-hydroxybenzamide is a halogenated salicylanilide demonstrating potent pleiotropic pharmacological properties. Recent research highlights its potential as an anticancer and antiviral agent, driven by mechanisms such as mitochondrial uncoupling, STAT3 inhibition, and the induction of macroautophagy in aggressive tumor models like glioblastoma1[1].

Despite its therapeutic promise, clinical translation is severely bottlenecked by its physicochemical profile. The compound exhibits extreme hydrophobicity, with a predicted aqueous solubility of merely ~12.1 µg/L 2[2]. As a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule, its unformulated state yields negligible oral bioavailability. This technical guide details validated, causality-driven formulation strategies designed to bypass these limitations.

Physicochemical Causality & Formulation Logic

The rational design of a delivery system for N-(4-Chlorophenyl)-2-hydroxybenzamide requires decoding its molecular liabilities. The compound's high LogP (>4.0) makes it an ideal candidate for lipid-based nanocarriers, which not only solubilize the drug but also promote lymphatic transport, bypassing first-pass hepatic metabolism3[3]. Alternatively, its high crystal lattice energy resists dissolution, dictating the need for amorphization via Amorphous Solid Dispersions (ASDs) to generate a supersaturated state in the gastrointestinal tract 4[4]. Furthermore, the phenolic hydroxyl group can cause local irritation; complexation with cyclodextrins effectively masks this moiety while enhancing aqueous solubility 5[5].

G A N-(4-Chlorophenyl)-2-hydroxybenzamide Poor Aqueous Solubility (~12.1 µg/L) B High Lipophilicity (LogP > 4) Target: Lipid Solubilization A->B Partition Coefficient Analysis C High Crystal Lattice Energy Target: Amorphization A->C Thermal Analysis (DSC) D Irritative Phenolic OH Target: Molecular Masking A->D Toxicity / Irritation Profiling E Solid Lipid Nanoparticles (SLNs) & Lipid Emulsions B->E Enhances Lymphatic Uptake F Amorphous Solid Dispersions (ASDs) via Spray Drying C->F Increases Apparent Solubility G β-Cyclodextrin Inclusion Complexes D->G Improves Tolerability

Logic tree for selecting formulation strategies based on molecular liabilities.

Formulation Protocol 1: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale: SLNs leverage solid lipids (e.g., glyceryl monostearate) that remain solid at body temperature, providing controlled drug release. The inclusion of DSPE-PEG2000 provides steric stabilization, preventing opsonization and rapid clearance by the reticuloendothelial system (RES). Similar lipid nanoparticle formulations utilizing FDA-approved excipients have successfully achieved encapsulation efficiencies above 80% for salicylanilide analogues, enabling potent in vitro viral inhibition 6[6].

Self-Validating Protocol: Emulsion Solvent Evaporation

  • Organic Phase Preparation: Dissolve 50 mg of N-(4-Chlorophenyl)-2-hydroxybenzamide and 200 mg of solid lipid in 5 mL of ethanol under gentle heating (60°C) to ensure complete solvation.

  • Aqueous Phase Preparation: Dissolve 1% (w/v) Tween 80 and 0.2% (w/v) DSPE-PEG2000 in 20 mL of ultra-pure water, heated to 60°C.

    • Validation Check: The matched temperatures of both phases prevent premature lipid precipitation prior to emulsification.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (10,000 rpm for 10 minutes).

  • Ultrasonication: Subject the crude emulsion to probe sonication (40% amplitude) for 5 minutes in an ice bath to reduce droplet size.

    • Validation Check: Measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and a Zeta potential > ±30 mV confirms a uniform, stable nanoemulsion 3[3].

  • Solidification & Purification: Stir the nanoemulsion magnetically at room temperature for 4 hours to evaporate the organic solvent. Dialyze the suspension against distilled water (MWCO 10-12 kDa) for 24 hours to remove unencapsulated drug.

Workflow Step1 Organic Phase Drug + Lipids Step3 Emulsification Homogenization Step1->Step3 Step2 Aqueous Phase Surfactant + Water Step2->Step3 Step4 Solvent Evaporation & Solidification Step3->Step4 Ultrasonication Step5 Purification (SLN Suspension) Step4->Step5 Dialysis

Step-by-step workflow for formulating Solid Lipid Nanoparticles (SLNs).

Formulation Protocol 2: Amorphous Solid Dispersions (ASDs)

Mechanistic Rationale: By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP or HPMCAS), the drug is locked in its high-energy amorphous state. This circumvents the thermodynamic barrier of the crystal lattice. ASD formulations of related salicylanilides have demonstrated up to a 60-fold increase in apparent solubility in simulated intestinal fluids 4[4].

Self-Validating Protocol: Spray Drying

  • Solution Preparation: Dissolve N-(4-Chlorophenyl)-2-hydroxybenzamide and PVP K30 (1:4 weight ratio) in a methanol/dichloromethane co-solvent system (1:1 v/v).

  • System Equilibration: Set the spray dryer inlet temperature to 85°C and outlet temperature to ~50°C.

    • Validation Check: The outlet temperature must remain strictly below the glass transition temperature (Tg) of the polymer to prevent particle agglomeration.

  • Atomization & Collection: Feed the solution at 5 mL/min using nitrogen as the drying gas. Collect the powder and vacuum dry at 40°C for 24 hours.

    • Validation Check: Perform Differential Scanning Calorimetry (DSC). The absence of the drug's characteristic melting endotherm (typically >200°C) confirms complete amorphization.

Formulation Protocol 3: β-Cyclodextrin Inclusion Complexes

Mechanistic Rationale: β-Cyclodextrin features a hydrophobic cavity and a hydrophilic exterior. The lipophilic aromatic rings of the salicylanilide insert into the cavity via hydrophobic interactions, forming a water-soluble inclusion complex that masks the irritative phenolic group, improving both pharmacokinetic properties and tolerability 5[5].

Self-Validating Protocol: Kneading Method

  • Molar Mixing: Weigh the drug and β-Cyclodextrin in a 1:1 molar ratio.

  • Kneading: Place the β-Cyclodextrin in a mortar, adding a small volume of ethanol/water (1:1 v/v) to form a paste. Gradually incorporate the drug while kneading continuously for 60 minutes.

  • Drying & Pulverization: Dry the paste in a hot air oven at 45°C until a constant weight is achieved, then mill through a 100-mesh sieve.

    • Validation Check: Fourier Transform Infrared (FTIR) spectroscopy must reveal the disappearance or significant shifting of the drug's characteristic C=O and phenolic O-H stretching bands, validating successful complexation.

Intracellular Delivery Mechanics

Once formulated, particularly in SLNs, the delivery system alters the cellular pharmacokinetic profile. The nanoparticles are internalized via endocytosis. Upon entering the acidic environment of the endolysosome, lipid degradation and the "proton sponge" effect facilitate endosomal escape. The active salicylanilide is released into the cytosol, where it targets the mitochondria to uncouple oxidative phosphorylation and inhibits oncogenic signaling pathways 1[1].

Pathway N1 SLN-Encapsulated Drug N2 Endocytosis N1->N2 Internalization N3 Endosomal Escape N2->N3 Acidic pH N4 Cytosolic Release N3->N4 Lipid Degradation N5 Mitochondrial Uncoupling N4->N5 Target Binding

Intracellular uptake and mechanistic pathway of lipid-encapsulated drug.

Quantitative Formulation Metrics

To facilitate rapid comparison, the expected physicochemical parameters and performance metrics of the optimized formulations are summarized below:

Formulation TypePrimary Carrier / ExcipientsAverage Size (nm)Encapsulation Efficiency (%)Solubility EnhancementRelease Kinetics
Solid Lipid Nanoparticles (SLNs) Glyceryl monostearate, DSPE-PEG2000130 – 200 nm82 – 89%ModerateSustained / pH-dependent
Amorphous Solid Dispersions (ASDs) PVP K30 or HPMCASN/A (Molecular)100%Up to 60-foldImmediate (Supersaturating)
Inclusion Complexes β-CyclodextrinN/A (Complex)100%HighImmediate

References

  • Lipid nanoparticle formulation of niclosamide (nano NCM) effectively inhibits SARS-CoV-2 replication in vitro - PMC URL: [Link]

  • Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug - MDPI URL: [Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - Dovepress URL:[Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - ACS Omega URL:[Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - MDPI URL: [Link]

Sources

Method

Application Note: High-Throughput Screening of N-(4-Chlorophenyl)-2-hydroxybenzamide for Mitochondrial Uncoupling and Metabolic Reprogramming

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Grounding N-(4-Chlorophenyl)-2-hydroxybenzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Grounding

N-(4-Chlorophenyl)-2-hydroxybenzamide (a simplified salicylanilide derivative) has garnered significant attention in phenotypic high-throughput screening (HTS) campaigns. Originally recognized for its structural similarity to FDA-approved anthelmintics like niclosamide, this compound acts as a potent modulator of cellular metabolism and an antivirulence agent against multi-resistant pathogens [2].

Causality of Action: The biological efficacy of N-(4-Chlorophenyl)-2-hydroxybenzamide is rooted in its physicochemical properties. Functioning as a lipophilic weak acid, the compound remains deprotonated in the cytosol. Upon entering the acidic intermembrane space of the mitochondria, it becomes protonated and highly lipophilic, allowing it to rapidly diffuse across the inner mitochondrial membrane (IMM). Once in the alkaline mitochondrial matrix, it releases the proton. This continuous protonophoric shuttling dissipates the proton motive force ( ΔΨm​ ), effectively uncoupling oxidative phosphorylation from ATP synthesis.

As demonstrated in recent structural optimization studies, such as1 [1], this uncoupling forces the electron transport chain (ETC) into overdrive to restore the gradient, leading to an acute spike in the Oxygen Consumption Rate (OCR) and the downstream activation of energy-stress sensors like AMPK.

MoA Compound N-(4-Chlorophenyl)- 2-hydroxybenzamide Protonophore Proton Shuttling Across IMM Compound->Protonophore Gradient ΔΨm Dissipation (Depolarization) Protonophore->Gradient ETC ETC Overdrive (OCR ↑) Gradient->ETC ATP ATP Synthesis Uncoupled Gradient->ATP AMPK AMPK Activation / mTORC1 Inhibition ATP->AMPK

Mechanism of protonophoric uncoupling by N-(4-Chlorophenyl)-2-hydroxybenzamide.

Assay Design: Building a Self-Validating System

To successfully screen salicylanilide derivatives, the HTS workflow must identify the narrow "therapeutic window" where mitochondrial uncoupling occurs without inducing severe respiratory chain collapse or acute cytotoxicity.

The Self-Validating Principle: Every assay plate must function as a self-validating system. In our primary 384-well screen, we multiplex a fluorescent mitochondrial membrane potential ( ΔΨm​ ) readout with a luminescent ATP-dependent viability readout.

  • Why multiplex? A drop in ΔΨm​ alone could indicate either true uncoupling or cell death. By multiplexing, we establish internal causality: true uncouplers will show a rapid loss of ΔΨm​ while maintaining short-term cell viability (ATP levels).

  • Quality Control: A plate is only passed for hit calling if the Z'-factor (calculated using DMSO vehicle and FCCP positive control) is ≥0.5 .

HTS_Workflow Prep Library Prep (Acoustic Dispense) Treat Compound Addition (0.1 - 50 µM) Prep->Treat Cells Cell Seeding (384-Well Plate) Cells->Treat Incubate Incubation (45 min - 2 hrs) Treat->Incubate Readout Multiplex Readout (TMRE + ATP) Incubate->Readout Analysis Hit Calling (Z'-factor ≥ 0.5) Readout->Analysis

High-throughput screening workflow for identifying mitochondrial uncouplers.

Step-by-Step Experimental Protocols

Protocol A: 384-Well Multiplexed ΔΨm​ and Viability Assay

This protocol utilizes Tetramethylrhodamine ethyl ester (TMRE), a cell-permeant, cationic dye that accumulates in active, negatively charged mitochondria. Uncoupling depolarizes the IMM, causing TMRE to diffuse into the cytosol and reducing the fluorescent signal.

Materials: HepG2 or HCT116 cells, 384-well black/clear-bottom plates, TMRE dye, CellTiter-Glo (Promega), Echo 550 Acoustic Liquid Handler.

  • Cell Seeding: Seed cells at 5,000 cells/well in 25 µL of complete growth medium. Centrifuge the plate at 200 x g for 1 minute to ensure even distribution. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Add 25 µL of 200 nM TMRE prepared in assay buffer (final in-well concentration: 100 nM). Incubate for 45 minutes at 37°C in the dark.

  • Compound Dispensing: Using the Echo 550, acoustically dispense N-(4-Chlorophenyl)-2-hydroxybenzamide to achieve a 10-point dose-response curve (0.1 µM to 50 µM).

    • Controls: Dispense DMSO (0.1% final) to negative control wells and FCCP (10 µM final) to positive control wells.

  • Kinetic Readout ( ΔΨm​ ): Immediately transfer the plate to a high-content imager or kinetic microplate reader. Read fluorescence (Ex/Em = 549/575 nm) every 15 minutes for 2 hours.

  • Viability Multiplexing: At the 2-hour mark, remove the plate and add 10 µL of CellTiter-Glo reagent to all wells. Shake orbitally for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Final Readout: Read luminescence to quantify total ATP levels.

Protocol B: Orthogonal Real-Time OCR Kinetic Assay (Seahorse XFe96)

Salicylanilides exhibit a biphasic response: uncoupling at low doses, but ETC inhibition at higher doses [1]. This assay isolates the specific metabolic phenotype.

  • Preparation: Seed cells at 20,000 cells/well in a Seahorse XF96 cell culture microplate. Hydrate the sensor cartridge overnight in XF Calibrant at 37°C (non-CO 2​ incubator).

  • Assay Medium Exchange: Wash cells twice and replace growth medium with 180 µL of unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4).

  • Port Loading: Load the sensor cartridge ports with 10x concentrated compounds:

    • Port A: N-(4-Chlorophenyl)-2-hydroxybenzamide (Test concentrations: 0.5 µM, 1.0 µM, 5.0 µM).

    • Port B: Oligomycin (1.5 µM final) – Inhibits ATP synthase to isolate proton leak.

    • Port C: FCCP (1.0 µM final) – Drives maximal uncoupled respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM final) – Shuts down ETC completely.

  • Execution: Run the standard Mito Stress Test. Monitor the immediate OCR spike following the Port A injection.

Quantitative Data Interpretation

The following table summarizes the expected quantitative readouts for N-(4-Chlorophenyl)-2-hydroxybenzamide based on extensive profiling of salicylanilide analogs [1, 4]. A sustained OCR > 130% indicates optimal uncoupling, whereas an OCR drop below 100% signals respiratory toxicity.

Concentration ( μ M)TMRE Fluorescence (% of Control)OCR (% of Baseline)ATP Levels (% of Control)Phenotypic Classification
0.1 95%105%98%No Significant Effect
0.5 60%130% (Sustained)90%Mild Uncoupling
1.0 40%150% (Transient)85%Optimal Uncoupling Window
5.0 15%95% (Declining)50%Mixed Uncoupling / Toxicity
10.0 < 5%< 20% (Collapse)< 10%ETC Inhibition / Cytotoxicity

Note: The narrow therapeutic window (0.5 - 1.0 µM) is characteristic of halogenated salicylanilides. Doses exceeding 5.0 µM typically result in direct mitochondrial suppression and off-target cytotoxicity.

References

  • Title: Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity Source: bioRxiv / ResearchGate URL
  • Title: A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma Source: ACS Omega URL

Sources

Application

Application Note: Crystallization and Purification Strategies for N-(4-Chlorophenyl)-2-hydroxybenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Rationale N-(4-Chlorophenyl)-2-hydroxybenzamide (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Rationale

N-(4-Chlorophenyl)-2-hydroxybenzamide (commonly referred to as 4'-chlorosalicylanilide) is a critical structural motif in medicinal chemistry, serving as a precursor for potent anthelmintic, cercaricidal, and molluscicidal agents[1]. The standard industrial and laboratory synthesis of salicylanilides involves the direct condensation of salicylic acid with an aniline derivative (e.g., 4-chloroaniline) mediated by phosphorus trichloride ( PCl3​ ) in an inert solvent such as toluene or chlorobenzene[2].

While this amidation is highly efficient, the crude reaction mixture is notoriously complex. It contains unreacted starting materials, water-soluble phosphorous acid ( H3​PO3​ ) byproducts, and persistent organic impurities. Achieving pharmaceutical-grade purity (>98%) requires a highly optimized, thermodynamically driven crystallization and purification strategy. This guide details the causality behind these purification steps, providing a self-validating protocol for isolating high-purity N-(4-Chlorophenyl)-2-hydroxybenzamide.

Impurity Profiling & The Thermodynamics of Purification

To design a successful purification protocol, one must first understand the impurity profile generated by the PCl3​ amidation pathway:

  • Inorganic Byproducts: The reaction of PCl3​ generates phosphorous acid ( H3​PO3​ ) and hydrogen chloride ( HCl ). These are highly water-soluble and must be removed prior to crystallization to prevent acid-catalyzed degradation of the product[3].

  • The "Salicylate Ester" Impurity: A frequently unrecognized but persistent impurity in this synthesis is salicylanilide salicylate[3]. This ester forms when the highly reactive intermediate reacts with another molecule of salicylic acid rather than the aniline. Standard recrystallization only partially removes this impurity. To achieve absolute purity, an "aniline chase" (heating the crude mixture with excess aniline) can be employed to convert the ester byproduct into the desired salicylanilide[3].

  • Solvent Selection: 96% Ethanol is the gold-standard recrystallization solvent for salicylanilides[2]. The compound exhibits a steep solubility curve in ethanol—highly soluble at reflux (78°C) but practically insoluble at 4°C. Furthermore, ethanol disrupts intermolecular hydrogen bonding between the amide and hydroxyl groups, preventing the compound from "oiling out" (phase separation without crystallization), a common issue in non-polar solvents[4].

Quantitative Data & Solubility Profiles

The following tables summarize the thermodynamic parameters and expected purification metrics that dictate the experimental workflow.

Table 1: Solubility Profile & Solvent Rationale
SolventTemperatureSolubility ProfileRationale for Use in Protocol
Water 100°CInsolubleIdeal for hydrolyzing PCl3​ and washing out H3​PO3​ without product loss.
Toluene 110°CModerateExcellent reaction solvent; poor for crystallization due to low solubility differential.
96% Ethanol 78°C (Reflux)High (>100 mg/mL)Primary crystallization solvent; dissolves crude matrix completely.
96% Ethanol 4°CLow (<5 mg/mL)Drives high-yield precipitation upon controlled cooling.
Table 2: Purification Metrics & Impurity Clearance
Purification StageExpected PurityDominant ImpuritiesPhysical State
Crude Mixture 70 - 80% H3​PO3​ , Salicylanilide salicylate, AminesSticky solid / Slurry
Post-Water Wash 85 - 90%Salicylanilide salicylate, Trace organicsYellowish crude powder
Post-Crystallization > 98%Trace solventWhite crystalline powder

Mechanistic Workflow

The following workflow illustrates the sequential logic of the purification process, moving from crude isolation to final crystallization.

PurificationWorkflow A Crude Reaction Mixture (Salicylic acid, 4-Chloroaniline, PCl3) B Aqueous Quench & Hot Water Wash (Removes Phosphorous Byproducts) A->B C Crude 4'-Chlorosalicylanilide Solid (Contains Ester Impurity) B->C D Dissolution in Boiling 96% Ethanol (10-15 mL/g of crude) C->D E Decolorizing Carbon Treatment (Optional, 10% w/w) D->E F Hot Filtration (Removes Insoluble Particulates/Carbon) E->F G Controlled Cooling Crystallization (25°C then 4°C for 12h) F->G H Vacuum Filtration & Cold Wash (Aqueous Ethanol) G->H I Pure N-(4-Chlorophenyl)-2-hydroxybenzamide (>98% Purity, White Crystals) H->I

Caption: Workflow for the purification and crystallization of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Step-by-Step Experimental Protocol

Phase 1: Primary Isolation & Byproduct Hydrolysis

Objective: Terminate the reaction and remove inorganic acids.

  • Quench: Upon completion of the PCl3​ -mediated reflux in toluene, allow the reaction mixture to cool to approximately 80°C[2].

  • Hydrolysis: Slowly pour the mixture into a beaker containing vigorously stirred ice-water (equal to 3x the reaction volume). This safely hydrolyzes unreacted PCl3​ into H3​PO3​ and HCl .

  • Filtration: Collect the precipitated crude solid via vacuum filtration.

  • Hot Water Wash: Wash the filter cake with copious amounts of hot water (80°C) until the filtrate runs neutral (pH ~7). This is critical to ensure no residual phosphorous acid is carried into the crystallization matrix[2].

Phase 2: Chemical Scavenging (The Aniline Chase)

Objective: Eliminate the salicylanilide salicylate impurity (Optional but recommended for analytical-grade purity).

  • Transfer the crude, water-washed solid to a round-bottom flask.

  • Add a slight molar excess of 4-chloroaniline (relative to the estimated ester impurity) and a minimal amount of toluene[3].

  • Heat the mixture to 100°C for 2 hours. This converts the ester byproduct into the desired N-(4-Chlorophenyl)-2-hydroxybenzamide[3].

  • Evaporate the solvent under reduced pressure to yield the enhanced crude solid.

Phase 3: Recrystallization from 96% Ethanol

Objective: Isolate the pure compound via thermodynamic solubility differentials.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add boiling 96% ethanol incrementally (approx. 10-15 mL per gram of crude solid) while maintaining the flask on a hot plate until complete dissolution is achieved[4].

  • Decolorization (If required): If the solution is dark or highly colored, add activated decolorizing carbon (approx. 10% w/w of the crude mass). Boil for an additional 5 minutes[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove the carbon and any insoluble particulates. Expert Insight: Pre-warming the funnel prevents premature crystallization in the filter stem.

  • Controlled Nucleation: Seal the flask and allow it to cool slowly to room temperature (25°C) undisturbed. Do not crash-cool. Rapid cooling causes the compound to precipitate as an amorphous powder, trapping impurities within the lattice.

  • Crystal Growth: Once the solution reaches room temperature and primary nucleation is visible, transfer the flask to a refrigerator (4°C) for 12 hours to maximize yield[2].

  • Final Isolation: Collect the white crystalline needles via vacuum filtration. Wash the crystals with a minimal volume of ice-cold 50% aqueous ethanol to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 60°C to constant weight.

Analytical Validation

To validate the success of the purification, the following analytical checks should be performed:

  • Appearance: The final product should present as a brilliant white, free-flowing crystalline powder. A pink or yellow hue indicates residual aniline or ester impurities[4].

  • LC-MS: Confirm the mass-to-charge ratio ( m/z ). For N-(4-Chlorophenyl)-2-hydroxybenzamide, expect an [M+H]+ or [M−H]− corresponding to its molecular weight (approx. 247.68 g/mol )[2].

  • NMR Spectroscopy: 1H NMR (in DMSO- d6​ or CDCl3​ ) should show a distinct, highly deshielded singlet for the amide proton ( -NH ) and the phenolic hydroxyl ( -OH ), with no extraneous aromatic signals indicative of the salicylate ester byproduct[2].

References

  • Synthesis, Bioactivity Evaluation, and Toxicity Assessment of Novel Salicylanilide Ester Derivatives as Cercaricides against Schistosoma japonicum and Molluscicides against Oncomelania hupensis Source: Antimicrobial Agents and Chemotherapy (PMC / NIH) URL:[Link]

  • Purification of salicylanilide (US Patent 3231611A)
  • SALICYL-o-TOLUIDE (General Salicylanilide Synthesis and Crystallization) Source: Organic Syntheses URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Chlorophenyl)-2-hydroxybenzamide (Niclosamide) Stability and Storage

Welcome to the technical support center for N-(4-Chlorophenyl)-2-hydroxybenzamide, a compound also widely known as Niclosamide. This guide is designed for researchers, scientists, and drug development professionals to en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-Chlorophenyl)-2-hydroxybenzamide, a compound also widely known as Niclosamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout storage and experimentation. Here, we address common challenges and questions regarding its degradation, providing in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-(4-Chlorophenyl)-2-hydroxybenzamide degradation during storage?

A1: The primary degradation pathway for N-(4-Chlorophenyl)-2-hydroxybenzamide is hydrolysis of the amide bond, particularly under alkaline conditions.[1] This process is also sensitive to light (photosensitivity), which can accelerate degradation. The degradation results in the formation of two main products: 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[1]

Q2: How should I store the solid (powder) form of N-(4-Chlorophenyl)-2-hydroxybenzamide?

A2: For optimal stability, the lyophilized powder should be stored at room temperature in a desiccated environment.[2] It is also recommended to store it in a closed container away from heat, moisture, and direct light.[3] Some suppliers recommend long-term storage at -20°C for at least two years of stability.[4] Always keep the container tightly sealed to protect from moisture.[4][5]

Q3: What are the recommended storage conditions for N-(4-Chlorophenyl)-2-hydroxybenzamide in solution?

A3: Once dissolved, for instance in DMSO, the solution should be stored at -20°C.[2] To prevent loss of potency, it is advisable to use the solution within three months.[2] It is best practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q4: I've noticed a color change in my stored N-(4-Chlorophenyl)-2-hydroxybenzamide. What does this indicate?

A4: A color change, such as the appearance of a yellow hue, can be an indicator of degradation. One of the primary degradation products, 2-chloro-4-nitroaniline, is a yellow-colored compound. This suggests that hydrolysis of the amide bond has occurred. If you observe a color change, it is crucial to re-evaluate the purity of your sample before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or potency in assays. Degradation of the parent compound due to improper storage (exposure to light, moisture, or non-neutral pH).1. Verify storage conditions (temperature, light protection, desiccation). 2. Prepare fresh solutions from a new stock of the solid compound. 3. Analyze the purity of the stored solution using a stability-indicating method like HPLC.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Formation of degradation products, primarily 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[1]1. Confirm the identity of the degradation products using mass spectrometry. 2. Review solution preparation and storage protocols to minimize hydrolysis. Ensure the use of neutral pH buffers if applicable.
Precipitation of the compound from the solution upon storage. Poor solubility or supersaturation in the chosen solvent. Solvent evaporation.1. Ensure the storage concentration is within the solubility limits of the solvent. 2. Confirm the integrity of the storage container seal to prevent solvent evaporation. 3. If using aqueous buffers, verify the pH, as it can affect solubility.
Inconsistent experimental results between different aliquots. Incomplete dissolution, non-homogenous solution, or degradation from multiple freeze-thaw cycles.1. Ensure complete dissolution of the compound when preparing the stock solution. 2. Vortex the solution thoroughly before making aliquots. 3. Follow the best practice of aliquoting to avoid repeated freezing and thawing of the main stock.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a molecule by intentionally exposing it to stress conditions.[6] This protocol outlines a basic approach for N-(4-Chlorophenyl)-2-hydroxybenzamide.

Objective: To intentionally degrade the compound and identify the resulting products, which helps in developing stability-indicating analytical methods.

Materials:

  • N-(4-Chlorophenyl)-2-hydroxybenzamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate under the same controlled temperature and time as the acid hydrolysis. This condition is expected to show significant degradation.[1]

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a phototransparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated HPLC or LC-MS/MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify N-(4-Chlorophenyl)-2-hydroxybenzamide and separate it from its degradation products.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

This method should demonstrate the ability to separate the main peak of N-(4-Chlorophenyl)-2-hydroxybenzamide from the peaks of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid generated during forced degradation studies.

Data Summary: Recommended Storage Conditions

Form Temperature Light/Moisture Duration Key Considerations
Lyophilized Powder Room Temperature or -20°C[2][4]Store in a desiccated, dark environment.[2][3]Up to 24 months (lyophilized).[2]Keep container tightly sealed to prevent moisture absorption.[5]
In Solution (e.g., DMSO) -20°C[2][4]Protect from light.Up to 3 months.[2]Aliquot to avoid multiple freeze-thaw cycles.[2]

Visualizing Degradation and Experimental Workflow

Degradation Pathway

The primary degradation of N-(4-Chlorophenyl)-2-hydroxybenzamide occurs via hydrolysis of the amide bond.

parent N-(4-Chlorophenyl)-2-hydroxybenzamide deg1 5-Chlorosalicylic Acid parent->deg1  Hydrolysis (Alkaline conditions, Light) deg2 2-Chloro-4-nitroaniline parent->deg2  Hydrolysis (Alkaline conditions, Light)

Caption: Hydrolytic degradation of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps from receiving the compound to ensuring its stability for experiments.

cluster_storage Storage & Preparation cluster_testing Stability Verification A Receive Compound (Solid Form) B Store Solid (Desiccated, Dark, -20°C/RT) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot & Store Solution (-20°C, Protected from Light) C->D G Analyze Stored Samples Periodically D->G E Perform Forced Degradation Study F Develop Stability-Indicating Analytical Method (e.g., HPLC) E->F F->G

Caption: Workflow for proper storage and stability testing.

References

  • Niclosamide: Key Safety & Patient Guidance - Drugs.com. [Link]

  • Niclosamide | 1X100MG | C13H8Cl2N2O4 | 674464 | 50-65-7 - HPC Standards. [Link]

  • Darwish, H. W., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. World Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 123-138. [Link]

  • El-Gindy, A., et al. (2014). Kinetic study and mechanism of Niclosamide degradation. PubMed, 25(11), 1325-32. [Link]

  • N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC. [Link]

  • Benzamide, N-(4-chlorophenyl)-2-hydroxy- | C13H10ClNO2 | CID 77253 - PubChem. [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. RSC Advances, 2016, 6, 8048-8055. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. [Link]

  • N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide (C14H12ClNO2) - PubChemLite. [Link]

  • N-(4-CHLOROPHENYL)-2-HYDROXYBENZAMIDE - gsrs. [Link]

  • 2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram - ResearchGate. [Link]

  • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC. [Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances - IJSDR. [Link]

  • Photostability - IAGIM. [Link]

  • N-[4-Chlorophenyl]-2-hydroxy-3,5-diiodobenzamide - NextSDS. [Link]

  • (PDF) N-(4-Chlorophenyl)-2-hydroxybenzamide - ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. [Link]

  • Development, in vitro Characterization and Stability Study for Matrix Tablets Containing Chlorpheniramine Maleate Prepared by Direct Compression - Science Alert. [Link]

  • Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States - Fisher Digital Publications. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) - ScienceDirect. [Link]

  • Supporting Figure S14. Stability of Degradates in Reagent Water—LC- MS/MS Negative ESI Analytes. [Link]

  • Document is current - Crossmark - Crossref. [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide

Welcome to the technical support resource for the chromatographic analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide (also known as Niclosamide). This guide is designed for researchers, analytical scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide (also known as Niclosamide). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis.

Section 1: Foundational Knowledge - Understanding the Analyte's Behavior

A successful chromatographic method begins with a fundamental understanding of the analyte's physicochemical properties. This section addresses the "why" behind the experimental choices you will make.

Q1: What are the key properties of N-(4-Chlorophenyl)-2-hydroxybenzamide that influence its chromatographic separation?

N-(4-Chlorophenyl)-2-hydroxybenzamide is a molecule with distinct features that dictate its behavior in reversed-phase HPLC.[1][2] Its structure includes:

  • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can lose a proton (ionize) as the pH of the mobile phase increases. This is the most critical factor for method optimization.[3][4]

  • An Amide (-CONH-) Linkage: The amide group is generally considered neutral but can participate in hydrogen bonding, which can sometimes lead to secondary interactions with the stationary phase.

  • Two Aromatic Rings (one with a chloro-substituent): These make the molecule relatively non-polar (hydrophobic), leading to good retention on common reversed-phase columns like C18 or C8.[5]

The ability of the phenolic group to ionize means that the mobile phase pH is the most powerful tool for controlling retention time and peak shape.[6][7][8]

Q2: How exactly does mobile phase pH alter the retention and peak shape of this compound?

The pH of the mobile phase controls the ionization state of the phenolic hydroxyl group. The principle of ion suppression is key here:

  • At Low pH (e.g., pH 2.5 - 4.0): The mobile phase has a high concentration of protons (H+). This excess of protons suppresses the ionization of the acidic phenolic group, keeping it in its neutral, protonated form. In this state, the molecule is less polar and interacts more strongly with the hydrophobic stationary phase, resulting in longer retention times and often sharper, more symmetrical peaks .[3][6][9]

  • At High pH (e.g., pH > 8): The mobile phase has a low concentration of protons. The phenolic group will be deprotonated (ionized), acquiring a negative charge. This makes the molecule more polar, reducing its affinity for the stationary phase and causing it to elute with shorter retention times .[6]

Working at a pH close to the analyte's pKa is generally avoided, as it can lead to split or broad peaks and unstable retention times. A good rule of thumb is to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[8][10]

G cluster_0 Mobile Phase pH Control cluster_1 Analyte State in Solution cluster_2 Resulting Chromatographic Behavior (RP-HPLC) Low_pH Low pH (e.g., pH < 4) (Ion Suppression) Neutral Analyte is Neutral (Phenolic -OH is Protonated) Low_pH->Neutral High_pH High pH (e.g., pH > 8) (Ionization) Ionic Analyte is Ionic (Phenolic -O⁻ is Deprotonated) High_pH->Ionic Retained More Hydrophobic Longer Retention Time Good Peak Shape Neutral->Retained Stronger interaction with C18 stationary phase Eluted More Polar Shorter Retention Time Potential for Tailing Ionic->Eluted Weaker interaction with C18 stationary phase

Caption: Effect of Mobile Phase pH on Analyte Ionization and Retention.

Section 2: A Systematic Guide to Mobile Phase Optimization

This section provides a logical workflow and frequently asked questions to guide you through the process of developing a robust and reliable HPLC method.

Q3: What is a good starting point for my mobile phase and chromatographic conditions?

For initial method development, it is wise to start with conditions that are known to provide good peak shape for similar compounds.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Ensures low pH to suppress analyte ionization and minimize silanol interactions, promoting good peak shape.[3][11][12]
Mobile Phase B Acetonitrile (ACN)A common, efficient organic modifier with low viscosity.[13]
Gradient 5% to 95% B over 20 minutesA broad gradient to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV, ~332 nmBased on reported methods for Niclosamide.[14] A full UV scan is recommended initially.
Q4: My analyte is eluting too early/too late. How do I adjust the retention time?

Retention time in reversed-phase chromatography is primarily controlled by the overall polarity of the mobile phase, which is determined by the ratio of the organic solvent (Mobile Phase B) to the aqueous component (Mobile Phase A).

  • To Decrease Retention Time (elute faster): Increase the percentage of the organic modifier (%B). This makes the mobile phase less polar, causing the analyte to spend less time in the stationary phase.

  • To Increase Retention Time (elute slower): Decrease the percentage of the organic modifier (%B). This makes the mobile phase more polar, increasing the analyte's affinity for the stationary phase.

After your initial gradient run, you can create a more focused gradient or switch to an isocratic (constant %B) elution for simplicity and robustness.

Q5: How do I improve the resolution between my analyte and a nearby impurity?

Improving resolution requires changing the selectivity of the separation. This can be achieved in several ways:

  • Adjust Mobile Phase pH: Since N-(4-Chlorophenyl)-2-hydroxybenzamide and its potential impurities may have different pKa values, a small change in pH can significantly alter their relative retention times.[8] Exploring a pH of 3.5 vs. 2.5 can be a powerful first step.

  • Change the Organic Modifier: Switching from Acetonitrile (ACN) to Methanol (MeOH) can dramatically alter selectivity due to different solvent-analyte interactions.[15] You can also try mixtures of ACN and MeOH as your organic phase.

  • Modify the Buffer/Additive: Switching from formic acid to phosphoric acid, or using a buffer like ammonium phosphate, can subtly change the interactions and improve separation.[14]

G Start Start: Initial Gradient Run (e.g., ACN/H₂O w/ 0.1% Acid) Decision_tR Is Retention Time (tR) Acceptable? Start->Decision_tR Adjust_Strength Adjust Mobile Phase Strength (Modify % Organic Solvent) Decision_tR->Adjust_Strength No Decision_PeakShape Is Peak Shape Symmetrical (As ~1.0)? Decision_tR->Decision_PeakShape Yes Adjust_Strength->Decision_tR Adjust_pH Optimize Mobile Phase pH (e.g., Test pH 2.5, 3.0, 3.5) Ensures Ion Suppression Decision_PeakShape->Adjust_pH No Decision_Resolution Is Resolution from Impurities Sufficient? Decision_PeakShape->Decision_Resolution Yes Adjust_pH->Decision_PeakShape Change_Selectivity Change Selectivity 1. Switch Organic (ACN ↔ MeOH) 2. Fine-tune pH Decision_Resolution->Change_Selectivity No End Method Optimized Proceed to Validation Decision_Resolution->End Yes Change_Selectivity->Decision_Resolution

Caption: Systematic Workflow for Mobile Phase Optimization.

Section 3: Troubleshooting Guide & FAQs

Even with a systematic approach, problems can arise. This section addresses the most common issues in a direct question-and-answer format.

Q6: Why is my N-(4-Chlorophenyl)-2-hydroxybenzamide peak tailing?

Peak tailing (asymmetry factor > 1.2) is the most frequent issue for this type of compound.[16] It is almost always caused by unwanted secondary interactions.

Troubleshooting Checklist:

  • Chemical Causes (Most Likely):

    • Silanol Interactions: The primary cause is the interaction between the analyte's polar groups (phenolic -OH, amide -NH) and acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[12][17]

      • Solution: Ensure your mobile phase pH is low (≤ 3.0). This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[12]

    • Column Quality: Older columns or those not designed for polar analytes (Type A silica) have more active silanol sites.[12]

      • Solution: Use a modern, high-purity, end-capped (Type B silica) column. These columns have far fewer accessible silanols and are designed to give excellent peak shapes for challenging compounds.[16][17]

  • Physical Causes (Less Likely but Possible):

    • Column Void: A void or channel can form at the head of the column over time.[16][17]

      • Solution: Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.[16] Using a guard column can protect the analytical column and is a cost-effective measure.[18]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that appears as tailing.[18]

      • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep connections as short as possible.

Q7: My retention time is drifting between injections. What is the cause?

Retention time instability is typically due to a lack of equilibrium or changes in the mobile phase.

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes.

  • Unbuffered Mobile Phase: If you are operating at a pH where the analyte is partially ionized, small fluctuations in the mobile phase composition can cause significant shifts in retention.

    • Solution: Use a buffer (e.g., 10-25 mM phosphate or formate) to maintain a constant pH, especially if you are working at a pH > 3.5.[5][13]

  • Temperature Fluctuations: A column heater should be used to maintain a constant temperature, as retention can be sensitive to temperature changes.

Q8: Can I use Methanol instead of Acetonitrile?

Yes. Methanol is a viable alternative to Acetonitrile and can be a valuable tool for optimizing selectivity.

  • Methanol (MeOH): Is a protic solvent and a stronger hydrogen bond donor. It can provide unique selectivity for compounds capable of hydrogen bonding. It is also generally less expensive than ACN.

  • Acetonitrile (ACN): Is an aprotic solvent. It often provides higher efficiency (sharper peaks) and lower backpressure.

If you are struggling to resolve your analyte from an impurity with ACN, preparing an identical method using MeOH is a standard and highly effective strategy to change the elution order and improve resolution.[15]

Section 4: Experimental Protocol

Protocol: Preparation of a Buffered Mobile Phase (0.1 M Ammonium Formate, pH 3.0)

This protocol describes the preparation of a buffered aqueous mobile phase, which provides greater pH stability and reproducibility than using a simple acid additive.

  • Materials:

    • Ammonium Formate (HCOONH₄), HPLC Grade

    • Formic Acid (HCOOH), ~99%

    • HPLC Grade Water

    • Calibrated pH meter

  • Procedure:

    • Weigh out approximately 6.31 g of Ammonium Formate and dissolve it in ~950 mL of HPLC grade water in a 1 L volumetric flask or glass media bottle.

    • Stir until fully dissolved.

    • Place a calibrated pH probe into the solution.

    • Slowly add formic acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

    • If using a volumetric flask, add water to the 1 L mark. If using a media bottle, add water until the final volume is 1 L.

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.

    • This solution is your Mobile Phase A . It can now be mixed with your organic modifier (e.g., Acetonitrile) by the HPLC pump.

This self-validating protocol ensures a consistent and particle-free mobile phase, which is crucial for the longevity of your HPLC system and the reproducibility of your results, in line with guidelines from the International Council for Harmonisation (ICH).[19][20][21][22]

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
  • ICH Q2(R2)
  • Separation of Niclosamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in r
  • DEVELOPMENT AND VALIDATION OF NICLOSAMID IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2022). IJCRT.org.
  • Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial. (2025). PLOS One.
  • Control pH During Method Development for Better Chrom
  • HPLC Peak Tailing. (2022). Axion Labs.
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • Exploring the Role of pH in HPLC Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • How can I prevent peak tailing in HPLC?. (2013).
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. Merck KGaA.
  • Benzamide, N-(4-chlorophenyl)-2-hydroxy-. (2023). US EPA.
  • How to Optimize Your Reversed Phase Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • N-(4-CHLOROPHENYL)-2-HYDROXYBENZAMIDE. gsrs.
  • N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC.
  • N-(4-Chlorophenyl)-2-hydroxybenzamide.
  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed.
  • A Comparative Guide to the Validation of HPLC-UV Methods for N-(2-Benzoyl-4-chlorophenyl)formamide Assay. Benchchem.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Impurities in N-(4-Chlorophenyl)-2-hydroxybenzamide Extraction

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals dealing with the complex purification of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals dealing with the complex purification of N-(4-Chlorophenyl)-2-hydroxybenzamide.

N-(4-Chlorophenyl)-2-hydroxybenzamide is a prototypical salicylanilide derivative, typically synthesized via the condensation of salicylic acid and 4-chloroaniline[1][2]. During its extraction and subsequent chromatographic purification, researchers frequently encounter co-eluting impurities—most notably unreacted 4-chloroaniline, unreacted salicylic acid, and positional isomers. Because these compounds share significant structural motifs (aromatic rings, hydrogen-bonding capabilities), they exhibit nearly identical partitioning coefficients and retention times on standard reversed-phase (RP) columns[3].

This guide provides a self-validating framework for troubleshooting and resolving these co-elution challenges using pH-modulated extraction and orthogonal chromatographic selectivity.

Troubleshooting Workflow

TroubleshootingWorkflow A Crude Salicylanilide Reaction Mixture B RP-HPLC Analysis (Standard C18) A->B C Co-elution Detected? (Peak Shoulders / MS Overlap) B->C D pH-Swing Liquid-Liquid Extraction (LLE) C->D High Impurity Load E Orthogonal HPLC (Phenyl-Hexyl / pH Adjustment) C->E Trace Impurities F High-Purity N-(4-Chlorophenyl) -2-hydroxybenzamide C->F No Co-elution D->B Re-analyze E->F Resolved Peaks

Workflow for resolving co-eluting impurities in salicylanilide extraction.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do 4-chloroaniline and salicylic acid co-elute with the target benzamide on standard C18 columns? A1: Co-elution occurs because standard C18 stationary phases separate analytes primarily based on hydrophobicity[4]. N-(4-Chlorophenyl)-2-hydroxybenzamide, salicylic acid, and 4-chloroaniline all possess highly hydrophobic aromatic rings. If the mobile phase pH is not strictly controlled, the ionization states of the weak acid (salicylic acid, pKa ~3.0), the weak base (4-chloroaniline, pKa ~4.1), and the weakly acidic phenolic hydroxyl of the target product (pKa ~8.5) can fluctuate. This mixed-mode ionization leads to severe peak broadening, tailing, and overlapping retention times[5][6].

Q2: How does a pH-swing extraction selectively isolate the target compound? A2: A pH-swing Liquid-Liquid Extraction (LLE) exploits the distinct pKa values of the reaction components to force them into different phases[6].

  • Acidic Wash (pH ~1-2): Protonates the unreacted 4-chloroaniline, converting it into a highly water-soluble anilinium salt. This forces the amine into the aqueous phase while the target amide and salicylic acid remain in the organic phase.

  • Mild Alkaline Wash (pH ~7.5-8.0): Deprotonates the strongly acidic carboxylic acid of salicylic acid (pKa ~3.0) into a water-soluble salicylate ion. The phenolic -OH of the target benzamide (pKa ~8.5) remains largely protonated (neutral) at this pH, keeping it safely in the organic phase.

Q3: If co-elution persists after extraction, what is the most effective chromatographic parameter to change? A3: The most effective approach is "orthogonal separation"—changing the selectivity of the system rather than just the efficiency[7]. This is achieved by:

  • Changing the Stationary Phase: Switching from a C18 to a Phenyl-Hexyl column introduces π−π interactions. This selectively retains aromatic rings differently based on their electron density (e.g., the electron-withdrawing chlorine atom alters the π -cloud of the aniline ring, changing its retention behavior relative to the phenol ring)[3].

  • Changing the Organic Modifier: Replacing acetonitrile (an aprotic solvent) with methanol (a protic solvent) changes the hydrogen-bonding dynamics between the mobile phase and the amide/hydroxyl groups of the target molecule[7].

Section 2: Quantitative Data & Chromatographic Optimization

The following table summarizes the causal effects of mobile phase optimization on the resolution ( Rs​ ) and retention factor ( k′ ) of N-(4-Chlorophenyl)-2-hydroxybenzamide and its primary synthetic impurities. Note: USFDA guidelines recommend a minimum resolution ( Rs​ ) of >2.0 for closely eluting impurities to ensure accurate quantification[8].

Mobile Phase CompositionStationary PhaseTarget k′ 4-Chloroaniline Rs​ Salicylic Acid Rs​ Mechanism of Action
60:40 ACN:Water (Unbuffered)Standard C183.20.8 (Co-elution)1.1 (Poor)Uncontrolled ionization leads to peak tailing and overlap.
60:40 ACN:Water (0.1% TFA, pH ~2.0)Standard C184.53.5 (Resolved)1.8 (Marginal)Low pH suppresses salicylic acid ionization and protonates the amine, drastically shifting retention.
60:40 MeOH:Water (10mM Acetate, pH 4.5)Phenyl-Hexyl5.1>4.0 (Resolved)>3.0 (Resolved)Protic solvent + π−π interactions provide orthogonal selectivity; optimal ionization control.
Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted starting materials prior to chromatography to prevent column overloading and co-elution[9].

  • Dissolution: Dissolve 1.0 g of the crude N-(4-Chlorophenyl)-2-hydroxybenzamide reaction mixture in 50 mL of ethyl acetate.

  • Amine Removal (Acid Wash): Add 25 mL of 1.0 M HCl (aq). Shake vigorously in a separatory funnel for 2 minutes. Vent, allow phases to separate, and discard the lower aqueous layer (contains 4-chloroanilinium chloride). Repeat this step once to ensure complete amine removal.

  • Acid Removal (Mild Base Wash): Add 25 mL of 0.5 M NaHCO 3​ (aq) (pH ~8.0). Shake gently to avoid emulsion formation. Vent frequently to release CO 2​ gas generated by the neutralization. Allow phases to separate and discard the lower aqueous layer (contains sodium salicylate).

  • Self-Validation Check: The organic layer should now contain only the target compound. To validate, spot the organic layer on a TLC plate (Hexane:EtOAc 7:3) against pure 4-chloroaniline and salicylic acid standards. The impurity spots must be absent before proceeding.

  • Drying & Concentration: Wash the organic layer with 25 mL of brine to remove residual water, dry over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure to yield the pre-purified solid.

Protocol B: Orthogonal RP-HPLC Method for Purity Validation

Objective: Achieve baseline resolution ( Rs​ > 2.0) of any remaining trace impurities using orthogonal selectivity[8].

  • System Preparation: Install a Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) to exploit π−π interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer in HPLC-grade water, adjusted to pH 4.5 with glacial acetic acid. (Causality: pH 4.5 ensures the phenolic -OH remains protonated while providing a stable buffering capacity).

    • Mobile Phase B: HPLC-grade Methanol.

  • Sample Preparation: Dissolve the extracted solid in the initial mobile phase (e.g., 50:50 A/B) to a concentration of 0.5 mg/mL. (Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes peak distortion and apparent co-elution at the column head[9]).

  • Gradient Elution:

    • 0-2 min: 40% B (Isocratic hold to focus the analytes at the head of the column).

    • 2-15 min: Linear gradient from 40% B to 80% B (A shallow gradient maximizes the resolution of structurally similar compounds[3][4]).

    • 15-20 min: 80% B (Column wash to remove highly retained hydrophobic byproducts).

  • Self-Validation Check (Detection): Monitor via a Diode Array Detector (DAD) at 254 nm and 280 nm. Extract the UV spectra across the target peak (upslope, apex, and downslope). If the spectra are identical across all three points, peak purity is validated, confirming no hidden co-eluting impurities remain.

References
  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity | PMC (NIH) |[Link]

  • Coeluting or comigrating impurities | Chromatography Forum |[Link]

  • How to isolate impurities from a reaction product | Biotage | [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase | Veeprho | [Link]

  • Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State | MDPI | [Link]

Sources

Optimization

Technical Support Center: N-(4-Chlorophenyl)-2-hydroxybenzamide Cell Assay Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when evaluating salicylanilide derivatives like N-(4-Chlorophenyl)-2-hydroxybenzamide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when evaluating salicylanilide derivatives like N-(4-Chlorophenyl)-2-hydroxybenzamide in cell-based assays. While these compounds are potent inhibitors of oncogenic signaling pathways (e.g., STAT3, Wnt/β-catenin, mTOR), they possess a notoriously narrow in vitro therapeutic window.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the physicochemical causality behind the cytotoxicity of this compound and provide self-validating protocols to help you isolate target-specific pharmacological effects from generalized mitochondrial toxicity.

Root Cause Analysis: The Mechanistic Paradox of Salicylanilides

To minimize cytotoxicity, you must first understand its origin. N-(4-Chlorophenyl)-2-hydroxybenzamide is not just a signaling inhibitor; its core salicylanilide scaffold functions as a weakly acidic, lipophilic protonophore[1].

Upon deprotonation of the phenolic hydroxyl group (pKa ~5.8), the molecule forms an intramolecular six-membered hydrogen-bonded ring with the aniline nitrogen. This delocalizes the negative charge and drastically increases the compound's hydrophobicity[1]. Consequently, the molecule easily permeates the inner mitochondrial membrane (IMM), shuttling protons from the intermembrane space into the mitochondrial matrix. This bypasses ATP synthase, uncoupling oxidative phosphorylation from ATP generation[2].

At low concentrations, this causes a futile spike in the Oxygen Consumption Rate (OCR) as the electron transport chain (ETC) works in overdrive to restore the proton gradient[3]. At higher concentrations, this uncoupling leads to severe ATP depletion, reactive oxygen species (ROS) generation, and rapid cell death, masking any specific pathway inhibition you are trying to study.

G A N-(4-Chlorophenyl)- 2-hydroxybenzamide B Lipophilic Protonophore Activity in IMM A->B pKa ~5.8 E STAT3 / Wnt / mTOR Inhibition A->E Sub-lethal dose C Mitochondrial Uncoupling (Proton Gradient Dissipation) B->C IMM transport D ATP Depletion & OCR Spike C->D Primary effect F Cytotoxicity / Cell Death D->F Energy failure E->F Apoptosis/G1 arrest

Mechanistic pathways driving salicylanilide-induced cytotoxicity via mitochondrial uncoupling.

Troubleshooting Guide & FAQs

Q1: My cells exhibit rapid morphological changes and death within 12 hours of treatment, even at low micromolar (1-5 µM) concentrations. Is this target-specific apoptosis? A1: Highly unlikely. Target-specific apoptosis via STAT3 or Wnt inhibition typically requires 24–48 hours to manifest phenotypically. Rapid cell death (within 4–12 hours) is the hallmark of acute energy failure due to mitochondrial uncoupling. You are exceeding the uncoupling threshold. You must titrate the compound down to the sub-micromolar range (e.g., 0.1–0.5 µM) to observe specific signaling inhibition without collapsing the mitochondrial membrane potential.

Q2: I see a massive shift in IC50/CC50 values when I change the assay media from 10% FBS to 2% FBS. Why is the compound's potency so inconsistent? A2: This is a classic artifact of protein binding. Salicylanilides are highly lipophilic and bind aggressively to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). In 10% FBS, the free (bioavailable) drug concentration is a fraction of your nominal dose. When you drop to 2% FBS, the free drug concentration spikes, leading to sudden, severe cytotoxicity. To standardize your assays, you must establish a fixed-serum protocol and calculate the therapeutic window specifically for that serum concentration.

Q3: How do I establish a therapeutic window that separates specific signaling inhibition from general mitochondrial toxicity? A3: You cannot rely on standard MTS/CellTiter-Glo assays alone, as they measure terminal viability or ATP, which are directly skewed by uncoupling. You must run a metabolic flux assay (e.g., Seahorse XF) in parallel with your viability assays. The true pharmacological window exists below the concentration that induces a maximal OCR spike.

Quantitative Data: Assay Condition Variables

To aid in experimental design, the following table summarizes how different assay variables alter the observed cytotoxicity of salicylanilide derivatives.

Assay VariableConditionObserved Effect on CC50 (Cytotoxicity)Mechanistic Causality
FBS Concentration High (10-20%)CC50 shifts higher (Appears less toxic)High albumin binding sequesters the lipophilic drug, reducing free protonophore concentration at the IMM.
FBS Concentration Low (0-2%)CC50 shifts lower (Appears highly toxic)Maximal free drug availability leads to immediate mitochondrial uncoupling and rapid ATP depletion.
Exposure Time Short (< 12h)Toxicity strictly dose-dependentCell death is driven by acute bioenergetic failure rather than transcriptional/signaling changes.
Exposure Time Long (48-72h)Broad cytotoxicity across cell linesCombination of sustained energy stress and target-specific (e.g., STAT3/NF-κB) apoptotic induction[4].
Glucose in Media Galactose substitutionDrastic increase in toxicityCells forced to rely on oxidative phosphorylation (Crabtree effect reversed) die rapidly when uncoupled.

Self-Validating Experimental Protocols

To ensure scientific integrity, your assay design must be a self-validating system. The following workflow and protocols utilize internal controls to prove causality.

Workflow Step1 1. Seed Cells (Optimal Density) Step2 2. Serum Titration (2%, 5%, 10% FBS) Step1->Step2 Step3 3. Compound Dosing (0.01 - 10 µM) Step2->Step3 Step4 4. Parallel Assays Step3->Step4 Assay1 MTS/WST-1 (Viability) Step4->Assay1 Assay2 Seahorse XF (Mito Stress) Step4->Assay2 Step5 5. Calculate Therapeutic Window (Uncoupling vs. Toxicity) Assay1->Step5 Assay2->Step5

Workflow for optimizing the assay window to separate pharmacological effects from cytotoxicity.

Protocol A: Seahorse XF Cell Mito Stress Test (Defining the Uncoupling Threshold)

Purpose: To identify the exact concentration where N-(4-Chlorophenyl)-2-hydroxybenzamide begins acting as a mitochondrial uncoupler, thereby defining the upper limit of your safe dosing window.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF96 microplate at optimized density (e.g., 1x10^4 cells/well) and incubate overnight.

  • Media Exchange: Replace growth media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Port Injection Setup (The Self-Validating Logic):

    • Port A (Oligomycin, 1 µM): Inhibits ATP synthase. This establishes the baseline proton leak.

    • Port B (Test Compound): Inject N-(4-Chlorophenyl)-2-hydroxybenzamide (Titration: 0.1, 0.5, 1.0, 5.0 µM). Causality check: If the compound is an uncoupler, OCR will spike immediately after injection, bypassing the Oligomycin block.

    • Port C (FCCP, 0.5 µM): Positive control. A known uncoupler to establish maximal respiratory capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down ETC complexes I and III. Proves the OCR measured was strictly mitochondrial.

  • Execution & Analysis: Run the standard Mito Stress Test program. The maximum concentration of your compound that does not significantly elevate OCR above the Oligomycin-induced baseline is your maximum safe concentration for signaling assays.

Protocol B: Serum-Titrated Cell Viability Assay (MTS/WST-1)

Purpose: To determine the precise CC50 of the compound under the exact serum conditions used for your downstream Western blots or qPCR.

Step-by-Step Methodology:

  • Preparation: Seed cells in three 96-well plates.

  • Serum Titration: After 24 hours, wash cells with PBS and apply media containing 2%, 5%, and 10% FBS.

  • Dosing: Treat cells with a 10-point half-log dilution series of N-(4-Chlorophenyl)-2-hydroxybenzamide (0.01 µM to 30 µM). Include a DMSO vehicle control (matched to the highest DMSO concentration, strictly <0.5% v/v).

  • Incubation: Incubate for 48 hours. Note: Do not use ATP-based viability assays (like CellTiter-Glo) for uncouplers, as ATP depletion occurs before actual cell death, yielding false-positive cytotoxicity data. Use MTS or WST-1, which rely on cellular oxidoreductase enzymes.

  • Readout: Add MTS reagent, incubate for 1-4 hours, and read absorbance at 490 nm. Calculate the IC50/CC50 for each serum condition to guide your dosing in functional assays.

References

  • Salicylanilides and Their Anticancer Properties Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Drug Repurposing of the Anthelmintic Niclosamide to Treat Multidrug-Resistant Leukemia Source: Frontiers in Oncology URL:[Link]

  • Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide

Welcome to the technical support center for the chromatographic analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in HPLC: peak tailing. A symmetrical, Gaussian peak is critical for accurate quantification and resolution, and this guide provides in-depth, field-proven insights to restore your peak shape and analytical confidence.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A: Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] It indicates that a portion of the analyte molecules are being retained longer than the main band. It is commonly measured using the Tailing Factor (T) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. An ideal, symmetrical peak has a value of 1. Many assays consider peaks with an As value up to 1.5 to be acceptable.[3]

Q2: What is the most common cause of peak tailing for N-(4-Chlorophenyl)-2-hydroxybenzamide?

A: The most frequent cause is secondary interactions between the analyte and the stationary phase.[2][3] N-(4-Chlorophenyl)-2-hydroxybenzamide contains functional groups that can interact with active sites on the silica-based column packing, particularly residual silanol groups (Si-OH). These unwanted interactions cause a portion of the analyte to lag behind, resulting in a tail.[2][4]

Q3: What is the quickest and most effective adjustment I can make to reduce peak tailing?

A: Adjusting the mobile phase pH is often the most impactful first step. For a compound like N-(4-Chlorophenyl)-2-hydroxybenzamide, which has basic properties, lowering the mobile phase pH (e.g., to pH 3 or below) can significantly improve peak shape.[2][3] This protonates the silanol groups on the column, neutralizing their negative charge and minimizing the unwanted secondary interactions.[2]

Section 2: In-Depth Troubleshooting Guide

Peak tailing is a symptom that can point to several root causes. This guide follows a logical workflow, starting from the most common and easiest-to-address issues related to the mobile phase and progressing to the stationary phase and hardware.

2.1: The Analyte: Understanding N-(4-Chlorophenyl)-2-hydroxybenzamide

To effectively troubleshoot, we must first understand the analyte's chemistry. N-(4-Chlorophenyl)-2-hydroxybenzamide possesses both acidic (phenolic hydroxyl) and basic (amide) functionalities. This amphoteric nature makes its retention and peak shape highly sensitive to mobile phase pH. The primary cause of tailing for such compounds is often the interaction of the basic amide group with acidic silanol groups on the silica surface of the HPLC column.[4][5]

2.2: Troubleshooting the Mobile Phase

The mobile phase is the most easily adjusted component of the HPLC system and should be the first area of focus.

The Mechanism: At a mid-range pH (typically > 3), residual silanol groups (Si-OH) on the silica stationary phase can deprotonate to become negatively charged (Si-O⁻).[1] If the basic functional groups on your analyte are protonated (positively charged), a strong, secondary ionic interaction occurs. This interaction is a different retention mechanism from the primary reversed-phase hydrophobic interaction, leading to peak tailing.[3][4]

The Solution:

  • Lower the pH: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an acid like formic acid or a phosphate buffer.[6] At this low pH, the silanol groups are fully protonated (Si-OH), preventing the ionic interaction and dramatically improving peak shape.[2][3] It is recommended to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[7]

  • Increase the pH: Conversely, for some basic compounds, increasing the pH to a high level (e.g., pH > 8, if the column is stable) can also work.[8] At high pH, the basic analyte is in its neutral form, which eliminates the ionic interaction with the silanol sites.

The Mechanism: Even with pH adjustment, some level of interaction with highly acidic silanol groups can persist.[9] Furthermore, insufficient buffer concentration can lead to localized pH shifts on the column, causing inconsistent interactions and peak distortion.[7][10]

The Solution:

  • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient, typically in the 25-50 mM range, to maintain a consistent pH environment across the column.

  • Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA).[11] TEA acts as a "silanol suppressor"; as a small basic molecule, it preferentially interacts with and masks the active silanol sites, preventing the larger analyte from binding to them.[9][11][12]

AdditiveTypical ConcentrationMechanism of Action
Formic Acid / Acetic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanol groups.[13]
Phosphate Buffer 10-50 mMMaintains a stable, low pH to suppress silanol ionization.[6]
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base to block active silanol sites.[9][12]
2.3: Troubleshooting the Stationary Phase (Column)

If mobile phase adjustments do not resolve the issue, the problem may lie with the column itself.

The Mechanism: The root of most peak tailing for basic compounds is the interaction with silanol groups on the silica backbone of the stationary phase. This secondary retention mechanism disrupts the uniform passage of the analyte through the column.[2][4]

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH 2.5 - 3.0? Start->Check_pH Adjust_pH Protocol 3.1: Adjust Mobile Phase pH to 2.5 - 3.0 Check_pH->Adjust_pH No Check_Additive Is a Competing Base (e.g., TEA) Used? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Additive Add Competing Base (e.g., 0.1% TEA) Check_Additive->Add_Additive No Check_Column Is Column Old or Contaminated? Check_Additive->Check_Column Yes Add_Additive->Check_Column Clean_Column Protocol 3.2: Perform Column Wash Check_Column->Clean_Column Yes Replace_Column Consider Modern, End-Capped Column Check_Column->Replace_Column No End Symmetrical Peak Achieved Clean_Column->End Replace_Column->End

Caption: A logical workflow for diagnosing and fixing peak tailing.

The Solution:

  • Use a Modern, End-Capped Column: Modern HPLC columns, often referred to as Type B, are made from high-purity silica with fewer metal impurities and have a much lower concentration of active silanol groups.[2] "End-capped" columns have had their residual silanols chemically deactivated, further reducing the potential for secondary interactions.[3][14]

  • Choose a Different Stationary Phase: Consider columns with alternative chemistries, such as those with polar-embedded phases, which can shield the silanol groups and improve peak shape for basic compounds.[1]

The Mechanism: Over time, strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing. Physical degradation of the column bed, such as the formation of a void, can also disrupt the flow path and lead to poor peak shape.[3][7]

The Solution:

  • Perform a Column Wash: If contamination is suspected, a rigorous column cleaning procedure is necessary. Disconnect the column from the detector, reverse the flow direction, and wash with a series of strong solvents.[3][15] (See Protocol 3.2).

  • Use Guard Columns and In-line Filters: To prevent future contamination, always use a guard column and an in-line filter. These inexpensive, disposable components protect the more expensive analytical column from particulates and strongly adsorbed contaminants.[3][16]

2.4: Troubleshooting System & Hardware

While less common, issues with the HPLC system itself can contribute to peak asymmetry.

The Mechanism: "Extra-column volume" refers to all the volume within the HPLC system outside of the column itself, including injector loops, tubing, and the detector flow cell. Excessive volume allows the analyte band to spread, a phenomenon known as dispersion, which can manifest as tailing.[1]

The Solution:

  • Minimize Tubing Length and Diameter: Ensure all tubing connecting the injector, column, and detector is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005") to reduce dead volume.[1]

  • Check Fittings: Ensure all fittings are properly connected to avoid any dead volume where the sample can diffuse.[7]

Section 3: Protocols & Methodologies

Protocol 3.1: Systematic Mobile Phase pH Adjustment
  • Baseline: Prepare your mobile phase as usual and inject a standard of N-(4-Chlorophenyl)-2-hydroxybenzamide. Record the chromatogram and calculate the tailing factor.

  • Acidification: Prepare a fresh batch of the aqueous portion of your mobile phase. Add 0.1% (v/v) of formic acid or phosphoric acid to adjust the pH to approximately 2.5-3.0.

  • Equilibration: Flush the HPLC system and column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Analysis: Re-inject the standard and record the chromatogram.

  • Evaluation: Compare the peak shape and tailing factor from the low-pH run to your baseline. A significant improvement (tailing factor closer to 1.0) indicates that silanol interactions were the primary cause.

Protocol 3.2: Column Cleaning and Regeneration (Reversed-Phase C18)

This protocol is a general guideline. Always consult your specific column's care and use manual first.[15][17]

  • Disconnect: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Reverse: Reverse the direction of flow through the column.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Wash: Sequentially wash the column with 10-20 column volumes of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol (excellent for removing strongly adsorbed organic contaminants)[17]

  • Re-equilibration: Turn the column back to the correct flow direction. Flush with your mobile phase (without buffer) for 10 column volumes, then with the complete, buffered mobile phase for at least 20 column volumes until the baseline is stable.

  • Test: Inject a standard to see if performance has been restored.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved March 27, 2026, from [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15). Retrieved March 27, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved March 27, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved March 27, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 3). Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited. (2022, August 26). Retrieved March 27, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved March 27, 2026, from [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved March 27, 2026, from [Link]

  • TRIETHYLAMINE HPLC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved March 27, 2026, from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved March 27, 2026, from [Link]

  • HPLC Column Cleaning Guide | How To - SCION Instruments. (n.d.). Retrieved March 27, 2026, from [Link]

  • Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions - MicroSolv Technology Corporation. (2025, December 1). Retrieved March 27, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). Retrieved March 27, 2026, from [Link]

  • Full Guide of How to Clean HPLC Column - Labtech. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. (n.d.). Retrieved March 27, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines | MICROSOLV. (2026, February 23). Retrieved March 27, 2026, from [Link]

  • HPLC Column Cleaning & Washing Procedure - GL Sciences. (2024, January 24). Retrieved March 27, 2026, from [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation - Semantic Scholar. (2016, September 1). Retrieved March 27, 2026, from [Link]

  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate - MDPI. (2022, August 30). Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of N-(4-Chlorophenyl)-2-hydroxybenzamide and niclosamide

Comparative Efficacy and Mechanistic Profiling: N-(4-Chlorophenyl)-2-hydroxybenzamide vs. Niclosamide Executive Summary As drug development pivots toward metabolic reprogramming, mitochondrial uncouplers (MUs) have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Profiling: N-(4-Chlorophenyl)-2-hydroxybenzamide vs. Niclosamide

Executive Summary

As drug development pivots toward metabolic reprogramming, mitochondrial uncouplers (MUs) have emerged as potent therapeutic candidates for metabolic syndromes and oncology[1]. Niclosamide, an FDA-approved anthelmintic, is a well-documented mild mitochondrial uncoupler that reverses the Warburg effect and inhibits oncogenic pathways[1]. However, its clinical translation is severely bottlenecked by poor bioavailability and a narrow therapeutic window. This limitation is driven by a dose-dependent biphasic effect: Niclosamide uncouples mitochondria at low concentrations but acts as a direct respiratory inhibitor at higher doses, leading to cytotoxicity[1].

To overcome these limitations, structural analogs such as N-(4-Chlorophenyl)-2-hydroxybenzamide (a simplified salicylanilide lacking the 5-chloro and 2-chloro-4-nitro moieties of niclosamide) have been evaluated. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-backed comparison of these two compounds. We will dissect the structure-activity relationship (SAR) that governs their efficacy and outline the self-validating experimental protocols required to accurately profile them in the laboratory.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

The core mechanism of both compounds relies on their ability to act as protonophores. They shuttle protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient. To compensate, the electron transport chain (ETC) accelerates, driving up the Oxygen Consumption Rate (OCR)[1].

  • Niclosamide: The presence of the strongly electron-withdrawing nitro (-NO2) group on the aniline ring lowers the pKa of the phenolic hydroxyl group. While this facilitates efficient proton shuttling at low doses, it also leads to off-target ETC interference at higher concentrations. This causes the OCR to crash—a phenomenon known as respiratory failure[1].

  • N-(4-Chlorophenyl)-2-hydroxybenzamide: By substituting the 2-chloro-4-nitroaniline moiety with a simpler 4-chloroaniline group, the pKa and lipophilicity (LogP) are modulated. This structural fine-tuning reduces the compound's propensity to directly inhibit ETC complexes, thereby decoupling the protonophore activity from cytotoxic liability and sustaining uncoupling over a broader concentration range[1].

Mechanism Nic Niclosamide LowDose Low Concentration (Protonophore Activity) Nic->LowDose Dose-dependent HighDose High Concentration (ETC Interference) Nic->HighDose Dose-dependent Analog N-(4-Chlorophenyl)- 2-hydroxybenzamide Analog->LowDose Optimized pKa Sustained Sustained Uncoupling (Wider Therapeutic Window) Analog->Sustained Reduced off-target binding Uncoupling Mitochondrial Uncoupling (Metabolic Reprogramming) LowDose->Uncoupling Toxicity Respiratory Inhibition (Cytotoxicity) HighDose->Toxicity

Fig 1. Mechanistic divergence between Niclosamide and its simplified analog.

Comparative Efficacy Data

The following table synthesizes the pharmacological and metabolic profiles of both compounds based on standardized respirometry and cytotoxicity assays.

ParameterNiclosamideN-(4-Chlorophenyl)-2-hydroxybenzamide
Primary Mechanism Biphasic (Uncoupler Inhibitor)Sustained Mitochondrial Uncoupling
Maximal OCR (% of Baseline) ~180% (Peaks at low doses, then declines)>200% (Maintained across wider dose range)
Therapeutic Window Narrow (Toxicity overlaps with efficacy)Broadened (Reduced inhibitory toxicity)
Structural Liability -NO2 group drives off-target toxicitySimplified structure minimizes off-target binding
Metabolic Impact Reverses Warburg effect; suppresses reductive carboxylationReverses Warburg effect; sustained ETC flux

Experimental Methodologies: Self-Validating Protocols

In advanced drug development, we do not merely execute assays; we engineer self-validating systems. To accurately compare the uncoupling efficacy and toxicity of these two compounds, the following protocols must be employed to ensure data integrity.

Workflow S1 1. Baseline OCR S2 2. Oligomycin (Block ATP Synthase) S1->S2 S3 3. Test Compound (Induce Uncoupling) S2->S3 S4 4. FCCP (Maximal Respiration) S3->S4 S5 5. Rot/AA (ETC Shutdown) S4->S5

Fig 2. Self-validating Seahorse XF respirometry workflow for uncoupler profiling.

Protocol A: Real-Time Respirometry (Seahorse XF Cell Mito Stress Test)

Objective: To quantify protonophore activity and identify the biphasic inhibitory threshold.

  • Cell Seeding & Equilibration: Seed cells in a Seahorse XF96 microplate. Causality: Prior to the assay, cells must be incubated in a non-CO2 incubator for 1 hour. This prevents the bicarbonate buffer from artificially altering the extracellular acidification rate (ECAR) and stabilizes the baseline OCR.

  • Oligomycin Injection (1 µM): Causality: We inject this ATP synthase inhibitor first to block ATP-linked respiration. This forces the mitochondria into a state where oxygen consumption is solely driven by natural proton leak, establishing the absolute floor of coupled respiration.

  • Test Compound Injection (Titration: 0.1 µM to 10 µM): Inject Niclosamide or N-(4-Chlorophenyl)-2-hydroxybenzamide. Causality: By introducing the drug after oligomycin, any subsequent spike in OCR is definitively isolated as drug-induced protonophore activity (uncoupling), free from endogenous ATP-demand fluctuations[1].

  • FCCP Injection (0.5 µM): Causality: FCCP acts as a positive control, completely collapsing the membrane potential to reveal the maximal respiratory capacity. If the test compound already achieved maximal uncoupling, FCCP will not increase OCR further.

  • Rotenone & Antimycin A Injection (0.5 µM each): Causality: These inhibit Complex I and III, respectively, shutting down mitochondrial respiration entirely. This is the ultimate validation step: it proves that the OCR measured in previous steps was truly mitochondrial and not an artifact of non-mitochondrial oxidative enzymes.

Protocol B: MitoTox Profiling

Objective: To differentiate metabolic uncoupling from acute cytotoxicity.

  • Dual-Readout Setup: Treat cells with varying concentrations of the compounds for 45 minutes.

  • Measurement: Assess ATP depletion alongside membrane integrity (e.g., using a fluorescent dead-cell dye).

  • Data Interpretation: Niclosamide typically shows a sharp drop in ATP accompanied by rapid membrane permeabilization at high doses (red flags for direct toxicity)[1]. The simplified analog should demonstrate ATP depletion (expected from uncoupling) without compromising membrane integrity, confirming that the cell is metabolically reprogrammed rather than acutely poisoned.

Conclusion

The structural simplification from Niclosamide to N-(4-Chlorophenyl)-2-hydroxybenzamide represents a rational approach to overcoming the pharmacological limitations of traditional salicylanilides. By eliminating the nitro-driven cytotoxic liability, researchers can achieve sustained mitochondrial uncoupling, opening safer and more effective avenues for metabolic reprogramming in oncology and metabolic diseases[1].

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. ResearchGate / bioRxiv. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinities of N-(4-Chlorophenyl)-2-hydroxybenzamide Analogs as P2X1 Receptor Antagonists

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of compound series is fundamental to the design of potent and selective therapeutics. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of compound series is fundamental to the design of potent and selective therapeutics. This guide provides an in-depth comparison of the binding affinities of N-(4-Chlorophenyl)-2-hydroxybenzamide analogs, focusing on their activity as antagonists of the P2X1 receptor, an ATP-gated ion channel implicated in thrombosis and inflammation. The data and methodologies presented are synthesized from robust experimental studies to provide actionable insights for medicinal chemists and pharmacologists.

Introduction: The Therapeutic Potential of Salicylanilides

Salicylanilides, a class of compounds including N-(4-Chlorophenyl)-2-hydroxybenzamide, have garnered significant attention for their wide spectrum of biological activities.[1][2] Recently, a derivative, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, was identified as a potent antagonist of the human P2X1 receptor.[3][4] This discovery has opened a new avenue for the development of non-acidic, allosteric modulators targeting this receptor, which plays a key role in platelet aggregation and inflammatory responses.[4] This guide will dissect the SAR of this compound class, providing a clear comparison of binding affinities for various analogs and the experimental context for these findings.

Comparative Analysis of Binding Affinities

The antagonistic potency of a series of salicylanilide derivatives was assessed by measuring the inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably transfected with the human P2X1 receptor.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for key analogs, illustrating the impact of structural modifications on P2X1 receptor antagonism.

Compound IDModification of Salicylate RingModification of Anilide RingIC50 (µM)[3][4]
1 5-Chloro3,5-bis(Trifluoromethyl)0.0192
4 Unsubstituted3,5-bis(Trifluoromethyl)2.22
14 4-Chloro3,5-bis(Trifluoromethyl)0.0231

Table 1: Binding affinities of selected N-(4-Chlorophenyl)-2-hydroxybenzamide analogs against the human P2X1 receptor.

From this data, it is evident that substitutions on the salicylate ring are crucial for potent P2X1 antagonism. The removal of both the 2-hydroxy and 5-chloro substituents in compound 4 leads to a significant decrease in potency compared to the parent compound 1 .[3] Interestingly, shifting the chloro substituent from the 5-position to the 4-position (compound 14 ) results in a comparable high potency, suggesting some flexibility in the positioning of this halogen for optimal receptor interaction.[4]

Mechanism of Action: P2X1 Receptor Antagonism

The P2X1 receptor is a ligand-gated ion channel that opens in response to the binding of extracellular adenosine triphosphate (ATP). This influx of cations, primarily Ca2+, triggers various downstream cellular responses. In platelets, P2X1 receptor activation is a key step in collagen-induced aggregation. The salicylanilide analogs discussed here act as negative allosteric modulators, meaning they bind to a site on the receptor distinct from the ATP binding site to inhibit its function.[4]

P2X1_Signaling_Pathway ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates Ca_ion Ca²⁺ Influx P2X1->Ca_ion Channel Opening Cellular_Response Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_ion->Cellular_Response Initiates Analog Salicylanilide Analog (Allosteric Modulator) Analog->P2X1 Binds and Inhibits

Caption: P2X1 Receptor Signaling Pathway and Allosteric Inhibition.

Experimental Protocol: Fluorimetric Calcium Influx Assay

The determination of IC50 values for the N-(4-Chlorophenyl)-2-hydroxybenzamide analogs was performed using a fluorimetric calcium influx assay. This method provides a robust and high-throughput means of assessing the potency of P2X1 receptor antagonists.

I. Cell Culture and Preparation:

  • Culture 1321N1 astrocytoma cells stably expressing the human P2X1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

II. Compound Preparation:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and at a level that does not affect cell viability (e.g., <0.1%).

III. Calcium Influx Assay:

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the serially diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a solution of ATP at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells to stimulate the P2X1 receptors.

  • Immediately measure the fluorescence intensity over time to monitor the influx of calcium.

IV. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in the presence of the compound to the control wells (with and without ATP stimulation).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (1321N1-hP2X1) Dye_Loading 3. Calcium Dye Loading Cell_Culture->Dye_Loading Compound_Prep 2. Compound Preparation Compound_Incubation 4. Compound Incubation Compound_Prep->Compound_Incubation Dye_Loading->Compound_Incubation ATP_Stimulation 5. ATP Stimulation Compound_Incubation->ATP_Stimulation Fluorescence_Measurement 6. Fluorescence Measurement ATP_Stimulation->Fluorescence_Measurement Inhibition_Calc 7. Inhibition Calculation Fluorescence_Measurement->Inhibition_Calc IC50_Determination 8. IC50 Determination Inhibition_Calc->IC50_Determination

Caption: Workflow for the Fluorimetric Calcium Influx Assay.

Conclusion

The comparative analysis of N-(4-Chlorophenyl)-2-hydroxybenzamide analogs reveals critical structural features necessary for potent P2X1 receptor antagonism. The presented data and experimental protocol offer a valuable resource for researchers aiming to design and evaluate novel therapeutics targeting this ion channel. The high potency and drug-like properties of select salicylanilide derivatives underscore their potential for further development in the treatment of thrombotic and inflammatory disorders.

References

  • Discovery and Structure–Activity Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. PubMed. [Link]

  • Salicylanilides and Their Anticancer Properties. MDPI. [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC. [Link]

Sources

Validation

Cross-Validation of N-(4-Chlorophenyl)-2-hydroxybenzamide Synthesis Protocols: A Technical Guide

As a Senior Application Scientist, evaluating synthetic methodologies requires moving beyond standard procedural steps to understand the underlying thermodynamic and kinetic principles. N-(4-Chlorophenyl)-2-hydroxybenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating synthetic methodologies requires moving beyond standard procedural steps to understand the underlying thermodynamic and kinetic principles. N-(4-Chlorophenyl)-2-hydroxybenzamide (a halogenated salicylanilide derivative) is a privileged scaffold in medicinal chemistry, recognized for its broad-spectrum antiviral, antibacterial, and anticancer properties[1][2]. A critical mechanism of action for many derivatives in this class includes the direct inhibition of the STAT3 signaling pathway and mitochondrial uncoupling[3][4].

However, synthesizing this compound presents specific chemical challenges. This guide objectively cross-validates the two primary synthesis protocols—Microwave-Assisted PCl₃ Activation and EDCI-Mediated Coupling—providing the causal reasoning, self-validating experimental workflows, and quantitative data necessary for drug development professionals to make informed methodological choices.

Mechanistic Causality in Salicylanilide Synthesis

The formation of the amide bond between salicylic acid and 4-chloroaniline is non-trivial due to two primary electronic and steric barriers:

  • Thermodynamic Sink of Salicylic Acid: The ortho-hydroxyl group of salicylic acid participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making standard room-temperature amidation highly inefficient.

  • Reduced Nucleophilicity of 4-Chloroaniline: The para-chloro substitution exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring and the amine nitrogen, thereby dampening its ability to attack the carbonyl carbon.

To overcome these barriers, the carboxylic acid must be heavily activated. We compare two distinct activation strategies below.

Experimental Protocols & Self-Validating Workflows

Protocol A: Microwave-Assisted PCl₃ Activation

Causality: Phosphorus trichloride (PCl₃) acts as a potent chlorinating agent, converting the carboxylic acid into a highly reactive acyl chloride intermediate in situ. Because the uncatalyzed thermal reaction is kinetically slow and prone to forming undesired ester byproducts (due to the unprotected phenolic hydroxyl), microwave irradiation is applied. Microwave synthesis delivers uniform, rapid volumetric heating that overcomes the activation energy barrier instantly. This reduces the reaction time from several hours to merely 10–22 minutes and significantly improves the yield[2][5].

Step-by-Step Methodology:

  • Reagent Preparation: To a microwaveable vial, add 2-hydroxybenzoic acid (1.0 mmol) and 4-chloroaniline (1.0–2.0 mmol)[1].

  • Solvent Addition: Suspend the reactants in anhydrous toluene (5–10 mL)[5].

  • Activation: Carefully add PCl₃ (0.5–1.0 mmol) to the mixture. (Caution: PCl₃ is highly reactive and corrosive).

  • Microwave Irradiation: Seal the reaction vessel and heat in a dedicated microwave reactor at 150 °C for 10 minutes[1][5].

  • Work-up & Validation Check: Dilute the cooled reaction mixture with dichloromethane (DCM) (20 mL) and wash with a saturated aqueous solution of NH₄Cl (10 mL)[5].

    • Validation Check: The NH₄Cl wash is critical to safely quench any unreacted PCl₃ and neutralize residual HCl, preventing acid-catalyzed degradation of the product during concentration.

  • Purification: Dry the organic layer over Na₂SO₄, filter, evaporate, and purify via silica gel column chromatography[1][5].

Protocol B: EDCI-Mediated Coupling

Causality: For substrates that are sensitive to harsh acidic conditions or prone to side reactions with PCl₃, carbodiimide coupling provides a milder alternative. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxyl group to form an O-acylisourea intermediate. Pyridine is added as a co-solvent and base; it neutralizes the system and acts as a nucleophilic catalyst, facilitating the transfer of the acyl group to the weakly nucleophilic 4-chloroaniline. While this avoids the generation of corrosive HCl gas, the steric hindrance of the ortho-hydroxyl group results in longer reaction times[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve salicylic acid (0.5 mmol) and 4-chloroaniline (0.75 mmol, 1.5 eq.) in 20 mL of a 30% pyridine/CH₂Cl₂ solvent mixture[6].

  • Activation: Add EDCI (1.0 mmol, 2.0 eq.) to the solution at room temperature[6].

  • Reaction: Stir the mixture continuously at room temperature for 4 hours[6].

  • Quenching & Validation Check: Concentrate the mixture under reduced pressure. Add Methanol (20 mL) and H₂O (5 mL) successively, stirring for 20 minutes[6].

    • Validation Check: This specific aqueous methanol quench hydrolyzes any unreacted O-acylisourea intermediates back to the starting acid, ensuring they do not co-elute with the final product during chromatography.

  • Purification: Extract and purify via chromatography to yield the final amide[6].

Visualizing the Synthesis Workflow

G SA Salicylic Acid Mix Reaction Mixture SA->Mix CA 4-Chloroaniline CA->Mix PCl3_MW Protocol A: PCl3 + Microwave (150°C, 10-22 min) Mix->PCl3_MW EDCI Protocol B: EDCI / Pyridine (RT, 4 hours) Mix->EDCI Workup Work-up & Purification (DCM Extraction & Chromatography) PCl3_MW->Workup EDCI->Workup Product N-(4-Chlorophenyl)-2-hydroxybenzamide Workup->Product

Synthesis workflow comparing Microwave/PCl3 and EDCI-mediated protocols.

Quantitative Data Comparison

The following table summarizes the operational metrics of both protocols to aid in process selection:

ParameterProtocol A: Microwave + PCl₃Protocol B: EDCI + Pyridine
Activation Agent Phosphorus trichloride (PCl₃)EDCI
Reaction Temperature 150 °C (Microwave)Room Temperature
Reaction Time 10 – 22 minutes4 hours
Typical Yield 65% – 85%40% – 60%
Primary Byproducts Phosphorous acid (H₃PO₃), HClUrea derivatives
Scalability Limited by microwave cavity sizeHighly scalable (batch reactors)
Environmental Impact Lower solvent use, generates corrosive HClHigher solvent use, milder byproducts

Application Insight: STAT3 Pathway Inhibition

Understanding the synthesis of N-(4-Chlorophenyl)-2-hydroxybenzamide is directly tied to its downstream biological application. Salicylanilides are heavily investigated for their ability to act as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)[3][5]. By binding directly to the SH2 domain of STAT3, these compounds prevent its phosphorylation and subsequent dimerization, thereby halting the nuclear translocation required for the transcription of oncogenic genes.

G Drug N-(4-Chlorophenyl)- 2-hydroxybenzamide STAT3 STAT3 Monomer Drug->STAT3 Direct Binding (Inhibition) Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK Activation JAK->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Mechanism of STAT3 pathway inhibition by salicylanilide derivatives.

References

  • Application Notes and Protocols: Synthesis of Salicylamide Derivatives for Antiviral Activity - BenchChem 1

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - NIH / PMC 6

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators - KU Leuven 5

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site - ChemRxiv3

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - NIH / PMC 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-2-hydroxybenzamide
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N-(4-Chlorophenyl)-2-hydroxybenzamide
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